molecular formula C13H13NO B057723 4-methoxy-N-phenylaniline CAS No. 1208-86-2

4-methoxy-N-phenylaniline

Cat. No.: B057723
CAS No.: 1208-86-2
M. Wt: 199.25 g/mol
InChI Key: OBHGSIGHEBGGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-phenylaniline is a high-value chemical intermediate of significant interest in advanced materials research and organic synthesis. This compound, featuring a tertiary amine core with methoxy and phenyl substituents, serves as a versatile building block, particularly in the development of organic semiconductors, dyes, and functional polymers. Its molecular structure, which combines electron-donating methoxy and phenylamino groups, makes it a crucial precursor for synthesizing triarylamine-based systems. These systems are extensively investigated for their hole-transporting properties in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices. Researchers also utilize this compound in the synthesis of pigments and as a scaffold for more complex molecules in pharmaceutical and agrochemical research. The compound's mechanism of action in materials science is primarily attributed to its ability to facilitate electron delocalization and its stable radical cation formation, which is essential for efficient charge transport. Supplied with detailed analytical documentation, including HPLC and NMR data, this product is intended for laboratory research applications to support innovation in material science and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHGSIGHEBGGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153017
Record name N-Phenyl-p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-86-2
Record name N-(4-Methoxyphenyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-p-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1208-86-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyl-p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-p-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-methoxy-N-phenylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-methoxy-N-phenylaniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a structural visualization to facilitate a thorough understanding of the molecule.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various sources. These properties are essential for understanding the compound's behavior in different chemical and biological environments.

PropertyValueCitation(s)
CAS Number 1208-86-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance White Solid
Melting Point 379-380 K (106-107 °C)
Topological Polar Surface Area (TPSA) 21.3 Ų
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Storage Conditions 2-

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-phenylaniline from 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxy-N-phenylaniline, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the core methodologies, presents quantitative data in a structured format for easy comparison, and includes detailed experimental protocols for the most common and effective synthetic strategies.

Introduction

The synthesis of diarylamines, such as this compound, is a fundamental transformation in organic chemistry. These structural motifs are prevalent in a wide array of biologically active molecules and advanced materials. The target molecule, this compound, is typically synthesized by the formation of a carbon-nitrogen (C-N) bond between 4-methoxyaniline (p-anisidine) and a phenyl group donor. The two most prominent and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will focus on these two key reactions, providing a comparative analysis of their reaction conditions, efficiency, and procedural details.

Core Synthetic Methodologies

The synthesis of this compound from 4-methoxyaniline is predominantly achieved through cross-coupling reactions. These methods involve the catalyzed reaction between the amino group of 4-methoxyaniline and an activated phenyl ring, typically an aryl halide.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. This method typically requires elevated temperatures and involves the coupling of an amine with an aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction. It has gained widespread use due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the Ullmann condensation and a general protocol for the Buchwald-Hartwig amination.

Table 1: Ullmann Condensation Reaction Data

ParameterValueReference
Reactants 4-methoxyaniline, Bromobenzene[1]
Catalyst Copper(I) iodide (catalytic amount)[1]
Base Anhydrous Potassium Carbonate[1]
Solvent Not specified[1]
Temperature Not specified (typically high)
Reaction Time Not specified
Yield 75%[1]

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

ParameterValueReference
Reactants 4-methoxyaniline, Aryl Bromide (1 equiv.)[2]
Catalyst Palladium(II) Acetate (0.05 equiv.)[2]
Ligand BINAP (0.08 equiv.)[2]
Base Cesium Carbonate (10 equiv.)[2]
Solvent Toluene[2]
Temperature 110 °C[2]
Reaction Time 8 hours[2]
Yield High (specific yield not provided)[2]

Experimental Protocols

Ullmann Condensation for the Synthesis of this compound[1]

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Bromobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Appropriate solvent (e.g., nitrobenzene or dimethylformamide - though not specified in the reference)

  • Ethanol (for crystallization)

Procedure:

  • In a reaction vessel, combine 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture under reflux for a sufficient period to ensure the completion of the reaction (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate work-up procedure to remove the catalyst and inorganic salts. This may involve filtration and extraction.

  • Purify the crude product. The reference suggests that colorless crystals suitable for X-ray analysis were grown from an absolute ethanol solution.

  • The reported yield for this procedure is 75%.

General Protocol for Buchwald-Hartwig Amination[2]

Materials:

  • 4-methoxyaniline (p-anisidine) (1.5 equiv.)

  • Aryl bromide (e.g., bromobenzene) (1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.08 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (10 equiv.)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide (1 equiv.), 4-methoxyaniline (1.5 equiv.), cesium carbonate (10 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).

  • Add toluene to the mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for several minutes.

  • Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Reactants 4-methoxyaniline + Bromobenzene U_Product This compound U_Reactants->U_Product Heat U_Catalyst CuI (cat.) K2CO3 U_Catalyst->U_Product B_Reactants 4-methoxyaniline + Bromobenzene B_Product This compound B_Reactants->B_Product Toluene, 110°C B_Catalyst Pd(OAc)2 (cat.) BINAP, Cs2CO3 B_Catalyst->B_Product

Caption: Synthetic pathways for this compound.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating & Stirring under Inert Atmosphere) setup->reaction workup Work-up (Cooling, Filtration) reaction->workup extraction Extraction workup->extraction purification Purification (Column Chromatography/Crystallization) extraction->purification product Product (this compound) purification->product

Caption: General experimental workflow for synthesis.

References

Spectroscopic Analysis of 4-methoxy-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-methoxy-N-phenylaniline, a molecule of interest in synthetic chemistry and drug discovery. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol . The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.19dd8.4, 7.42HAromatic (ortho to -NH)
7.05d8.12HAromatic (ortho to -OCH₃)
6.88d7.92HAromatic (meta to -NH)
6.86 – 6.77m-3HAromatic (meta & para to -NH)
5.49br s-1H-NH
3.79s-3H-OCH₃

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The data was obtained on a 100 MHz instrument in CDCl₃.[1]

Chemical Shift (δ) ppmAssignment
155.2Aromatic C-O
145.0Aromatic C-N
135.7Aromatic C-N (phenyl ring)
129.2Aromatic C-H
122.1Aromatic C-H
119.5Aromatic C-H
115.7Aromatic C-H
114.6Aromatic C-H
55.7-OCH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3450N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretch-OCH₃
1580 - 1620C=C stretchAromatic ring
1450 - 1550C=C stretchAromatic ring
1230 - 1270C-O stretchAryl ether
1150 - 1250C-N stretchAromatic amine
690 - 900C-H bendAromatic (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

m/zIon
199[M+H]⁺

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent (NMR) or IR-Transparent Solvent Sample->Dissolution for NMR SolidPrep Solid Sample Prep (Mull or Pellet for IR) Sample->SolidPrep for IR MS Mass Spectrometer Sample->MS Direct Infusion or GC/LC NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer SolidPrep->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (FT, Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Mass Assignment) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2][3] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.[2] The solution is then carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[4] The final sample height in the tube should be around 4-5 cm.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent.[2] The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines. The probe is tuned to the specific nucleus being observed (¹H or ¹³C). For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay is used between scans to allow the nuclei to return to their equilibrium state.

  • Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final presentable spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method): A small amount of this compound (approximately 10-50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: The salt plate with the sample film is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is typically recorded first. Then, the infrared spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹), and the y-axis as percent transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The this compound sample can be introduced into the mass spectrometer in several ways. For a pure solid, it can be introduced via a direct insertion probe and ionized using electron ionization (EI) or a softer ionization technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatograph (LC) or direct infusion into an electrospray ionization (ESI) source. In ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed into the gas phase.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

References

4-methoxy-N-phenylaniline CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxy-N-phenylaniline, focusing on its chemical identity, physical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Core Data Presentation

The fundamental properties of this compound (CAS No. 1208-86-2) are summarized in the table below for quick reference.

PropertyValue
CAS Number 1208-86-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Melting Point 104-108 °C
Boiling Point 335.8 °C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in ethanol and ether; limited solubility in water.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a cross-coupling reaction. The following sections detail a representative experimental protocol and the analytical methods for characterization.

Experimental Protocol: Synthesis via Ullmann Condensation

A prevalent method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[1]

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Bromobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86 – 6.77 (m, 3H), 5.49 (br s, 1H, NH), 3.79 (s, 3H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7.[2]

Mass Spectrometry (MS):

  • MS (ESI): m/z = 199 (M⁺ + H).[2]

Experimental Workflow

The logical flow from synthesis to characterization of this compound is depicted in the following diagram.

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-methoxyaniline + Bromobenzene Reaction Ullmann Condensation (CuI catalyst, K2CO3 base) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR

Caption: A flowchart illustrating the synthesis, purification, and analytical characterization of this compound.

Applications

This compound and its derivatives are valuable intermediates in various fields of chemical synthesis.

  • Dye Production: This compound serves as a precursor in the synthesis of certain dyes.[3][4]

  • Pharmaceuticals and Agrochemicals: It is utilized as an intermediate in the manufacturing of pharmaceuticals and pesticides.[3]

  • Antioxidant Properties: Derivatives of 4-methoxyphenylamine have shown potential as antioxidants.[5][6]

  • Organic Synthesis: It is a versatile building block in the synthesis of more complex organic molecules.

References

Navigating the Solubility Landscape of 4-methoxy-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-phenylaniline, also known as N-phenyl-p-anisidine, is a substituted aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, formulation development, and material fabrication. This technical guide provides a summary of the currently available solubility information for this compound and offers a detailed experimental protocol for the precise determination of its solubility in common organic solvents. While specific quantitative solubility data is not widely available in public literature, this guide equips researchers with the necessary methodology to generate this critical data in their own laboratories.

Qualitative Solubility Profile of this compound

Solvent ClassCommon SolventsPredicted/Reported SolubilityRationale
Polar Protic Methanol, EthanolVery Slightly Soluble in MethanolThe methoxy and amine groups can participate in hydrogen bonding, but the large non-polar aromatic structure likely limits solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Slightly Soluble in DMSOThese solvents can engage in dipole-dipole interactions with the polar groups of the molecule.
Aromatic Toluene, BenzeneLikely SolubleThe "like dissolves like" principle suggests good solubility due to the presence of two phenyl rings in the solute.[1]
Halogenated Dichloromethane, ChloroformLikely SolubleThese solvents are effective at dissolving a wide range of organic compounds.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by gravimetric analysis, is recommended.[3][4][5]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with tight-sealing caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, dry evaporation dishes or beakers

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • Desiccator

Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved, indicating all the solvent has been removed.[7][5]

  • Calculation of Solubility:

    • Weight of the solute: Subtract the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

    • Weight of the solvent: Subtract the final weight of the dish with the dried solute from the weight of the dish with the filtered saturated solution.

    • Solubility ( g/100 g solvent):

      Volume of solvent (mL) = Weight of solvent (g) / Density of solvent (g/mL) Solubility = (Weight of solute / Volume of solvent) * 100

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Prepare Materials add_solute Add excess 4-methoxy-N- phenylaniline to solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-72h) add_solute->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter weigh_solution Weigh filtered saturated solution in a pre-weighed dish filter->weigh_solution evaporate Evaporate solvent in oven weigh_solution->evaporate weigh_solute Cool in desiccator and weigh dried solute until constant weight evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End: Quantitative Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not readily found in the public domain, this technical guide provides a framework for researchers to understand its likely solubility behavior and to experimentally determine precise solubility values. The provided experimental protocol for the shake-flask method with gravimetric analysis is a robust and reliable approach for generating the necessary data to support research, development, and manufacturing activities involving this compound. Accurate solubility data is a cornerstone of efficient and successful chemical process development.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-methoxy-N-phenylaniline, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of this compound (C₁₃H₁₃NO) reveals that it crystallizes in the orthorhombic system with the space group Pccn.[1] The crystal structure is stabilized by a network of intermolecular C—H⋯π and N—H⋯π interactions.[1][2]

The molecule consists of two benzene rings connected by a secondary amine linker, with a methoxy group attached to one of the phenyl rings. A key feature of its molecular geometry is the significant twist between the two aromatic rings. The dihedral angle between the planes of the two benzene rings is 59.9 (2)°.[1][2][3][4] In the crystal packing, the benzene rings of adjacent molecules are oriented nearly parallel or perpendicular to each other, with dihedral angles of 2.8 (2)° and 79.5 (2)°, respectively.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₃H₁₃NO
Molecular Weight199.24 g/mol
Crystal SystemOrthorhombic
Space GroupPccn
a15.090 (3) Å
b18.394 (4) Å
c7.596 (2) Å
Volume (V)2108.4 (8) ų
Z8
RadiationMo Kα (λ = 0.71073 Å)
Temperature295 (2) K
Crystal Size0.05 × 0.03 × 0.02 mm
Absorption Coefficient (μ)0.08 mm⁻¹
Molecular Geometry Data

The defining characteristic of the molecular geometry of this compound is the relative orientation of its phenyl rings.

ParameterValue
Dihedral Angle between Benzene Rings59.9 (2)°

Note: Detailed bond lengths and angles are available in the supplementary crystallographic information file (CIF) associated with the publication by Krzymiński et al., Acta Crystallographica Section E, 2009, 65(1), o152.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-methoxyaniline (p-anisidine) and bromobenzene.[1]

Materials:

  • 4-methoxyaniline

  • Bromobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper iodide (CuI)

  • Absolute ethanol

Procedure:

  • A mixture of 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper iodide is prepared.

  • The reaction mixture is heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from absolute ethanol to obtain colorless crystals suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection:

  • Instrument: Kuma KM-4 diffractometer[1]

  • Radiation: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 295 (2) K

  • Data Collection Method: A suitable single crystal was mounted on the diffractometer. Intensity data were collected over a range of 2θ angles.

  • Reflections Collected: 2443[1]

  • Independent Reflections: 1851[1]

  • Absorption Correction: None was applied.[1]

Structure Solution and Refinement:

  • Structure Solution: The structure was solved using direct methods with the SHELXS97 program.[1]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[1]

  • Hydrogen Atoms: Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

  • Final R-indices [I > 2σ(I)]: R1 = 0.044, wR2 = 0.131[1]

Workflow Diagram

The following diagram illustrates the workflow for the determination of the crystal and molecular structure of this compound.

G Synthesis Synthesis of 4-methoxy-N- phenylaniline Purification Purification by Recrystallization (Absolute Ethanol) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth XRay_Diffraction Single-Crystal X-ray Diffraction Data Collection Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution (Direct Methods - SHELXS) XRay_Diffraction->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Data_Analysis Analysis of Crystal Structure and Molecular Geometry Structure_Refinement->Data_Analysis Final_Structure Final Crystal Structure (Bond Lengths, Angles, Dihedral Angles) Data_Analysis->Final_Structure

Caption: Workflow for Crystal Structure Determination.

References

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Analysis of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-methoxy-N-phenylaniline, with a core focus on the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy and distribution of these orbitals is critical for predicting the molecule's chemical reactivity, electronic transitions, and potential applications in materials science and drug design.

The electronic character of this compound is significantly influenced by the interplay between the electron-donating methoxy (-OCH₃) group and the phenylamine scaffold. This guide details both computational and experimental methodologies used to elucidate these properties.

Computational Analysis: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[1][2] It provides reliable predictions of molecular geometries, vibrational frequencies, and electronic characteristics such as HOMO and LUMO energy levels.[1]

A typical computational workflow for analyzing this compound involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is crucial as electronic properties are dependent on the molecular geometry. A common and effective method is the B3LYP hybrid functional combined with a robust basis set like 6-311++G(d,p).[3][4][5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. The energies of the HOMO and LUMO orbitals are key outputs of this step.

  • Analysis of Results: The HOMO energy (EHOMO), LUMO energy (ELUMO), and the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are analyzed. These values help in understanding the molecule's ionization potential, electron affinity, and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.[4]

Below is a diagram illustrating the logical workflow for determining electronic properties through both computational and experimental approaches.

G Workflow for Electronic Property Analysis cluster_comp Computational Analysis cluster_exp Experimental Analysis comp_start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) comp_start->dft freq Frequency Calculation dft->freq spe Single-Point Energy Calculation freq->spe comp_end HOMO & LUMO Energies, Energy Gap (ΔE) spe->comp_end final_analysis Comprehensive Electronic Profile comp_end->final_analysis exp_start Synthesized Compound (this compound) cv Cyclic Voltammetry (CV) exp_start->cv uv UV-Vis Spectroscopy exp_start->uv ehomo Determine E_ox(onset) Calculate E_HOMO cv->ehomo egap Determine λ_onset Calculate Optical E_gap uv->egap ehomo->final_analysis egap->final_analysis

Caption: Workflow combining computational and experimental methods.

Experimental Analysis: Empirical Determination

Experimental techniques such as Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are essential for validating computational predictions and providing empirical data on the electronic properties of molecules.[6]

Cyclic voltammetry is an electrochemical technique used to measure the redox properties of a compound, from which the HOMO and LUMO energy levels can be estimated.[7][8]

  • Preparation: A solution of this compound (typically ~1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).

  • Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential is swept, and the resulting current is measured. The first oxidation potential (Eox) is determined from the resulting voltammogram.

  • HOMO Energy Estimation: The HOMO energy level can be estimated from the onset potential of the first oxidation peak (Eox(onset)) using an empirical formula. Often, a ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[8][9] The equation is:

    • EHOMO (eV) = - [Eox(onset) vs Fc/Fc⁺ + E(Fc/Fc⁺)]

    • Where E(Fc/Fc⁺) is the absolute energy level of the ferrocene standard, commonly taken as 4.8 eV below vacuum.[9]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The energy of the HOMO-LUMO gap can be estimated from the absorption spectrum.[10][11]

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Spectral Measurement: The solution is placed in a quartz cuvette, and its absorption spectrum is recorded over the UV-visible range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. For calculating the energy gap, the onset of the absorption band (λonset) is determined from the intersection of the tangent of the spectrum's long-wavelength edge with the baseline.

  • Optical Band Gap Calculation: The optical HOMO-LUMO gap (Eg) is calculated using the formula:

    • Eg (eV) = 1240 / λonset (nm)

The LUMO energy can then be estimated by combining the experimental results: ELUMO = EHOMO + Eg.[6]

Frontier Molecular Orbitals (HOMO-LUMO) Conceptualization

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's stability and reactivity. A small gap is associated with high reactivity, low kinetic stability, and the ability to be polarized.

The primary electronic transition in a molecule like this compound is the excitation of an electron from the HOMO to the LUMO upon absorption of a photon with sufficient energy.

G cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO e⁻ Energy_Axis Photon Photon (hν) Photon->HOMO Transition ΔE = E_LUMO - E_HOMO (Electronic Transition)

References

The Diphenylamine Core: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of substituted diphenylamines, a scaffold of paramount importance in medicinal chemistry and materials science. From its early discovery to the advent of modern catalytic methods, the synthesis of this privileged structure has been a key focus of chemical innovation. This document provides a detailed overview of seminal synthetic strategies, quantitative data on reaction parameters, comprehensive experimental protocols, and the logical framework of its application in targeting critical cellular signaling pathways.

Historical Perspective: From Aniline Dyes to Modern Catalysis

The journey of diphenylamine began in 1864 when A. W. Hofmann first identified it among the distillation products of aniline dyes.[1] Just two years later, French chemists reported its first purposeful synthesis.[1] Early applications were modest, with its use as a reagent for detecting nitrous and nitric acids emerging in the 1870s.[1] The true potential of the diphenylamine scaffold, however, would not be realized until the development of robust methods for its synthesis, which for decades posed a significant challenge to organic chemists.

Historically, the formation of the aryl C-N bond was arduous, often requiring harsh conditions with limited substrate scope and functional group tolerance.[2] The development of the Ullmann condensation in the early 20th century marked the first major breakthrough.[3][4] This copper-mediated reaction, while a significant advance, traditionally required high temperatures (often over 200 °C), stoichiometric amounts of copper, and high-boiling polar solvents, limiting its broad applicability.[4]

The landscape of C-N bond formation was revolutionized in the mid-1990s with the independent reports from Stephen Buchwald and John Hartwig.[2][5] The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, offered a far more general, efficient, and milder alternative.[2][5] This reaction's development has proceeded through several "generations" of catalyst systems, each expanding the scope to include a vast array of aryl halides (including chlorides), pseudohalides, and amines under increasingly gentle conditions.[2] It has largely replaced harsher methods and is now a cornerstone of modern medicinal and process chemistry.[2][6]

Core Synthetic Methodologies

The construction of substituted diphenylamines primarily relies on two powerful cross-coupling strategies: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation & Goldberg Reaction

The Ullmann condensation is the classic copper-promoted reaction between an aryl halide and an amine (or alcohol/thiol).[4] The C-N bond-forming variant is often specifically referred to as the Goldberg reaction.[4] While historically requiring harsh conditions, modern protocols have introduced ligands and specialized copper sources to facilitate the reaction under milder temperatures.[7] This method remains a cost-effective and valuable tool, especially for large-scale industrial syntheses.[7][8]

This protocol describes a representative ligand-promoted Ullmann N-arylation.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv.)

  • Substituted Aniline (1.5 mmol, 1.5 equiv.)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N-Methylglycine (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO) (1.0 mL)

Procedure:

  • To a dry reaction vial, add CuI (19.0 mg), N-methylglycine (17.8 mg), and K₃PO₄ (424.6 mg).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the aryl iodide (1.0 mmol) and the substituted aniline (1.5 mmol) to the vial.

  • Add DMSO (1.0 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 80-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted diphenylamine.[9]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines, prized for its exceptional scope and mild conditions.[5] The reaction relies on a palladium catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl halide or triflate.[5] The choice of ligand is critical and has been the focus of intense research to overcome challenges such as coupling sterically hindered substrates or using less reactive aryl chlorides.[5]

This protocol describes a representative amination using a common palladium precatalyst and phosphine ligand.

Materials:

  • Aryl Chloride (4.22 mmol, 1.0 equiv.)

  • Substituted Aniline (or other amine) (6.33 mmol, 1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (36 mg, 0.0633 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (60 mg, 0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (811 mg, 8.44 mmol, 2.0 equiv.)

  • Toluene (5 mL, degassed)

Procedure:

  • In an oven-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), charge Pd(dba)₂ (36 mg), XPhos (60 mg), and NaOtBu (811 mg).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (0.5 mL, 4.22 mmol) and the substituted aniline (1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target diphenylamine.

Quantitative Data Summary

The efficiency of both the Ullmann and Buchwald-Hartwig reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following tables provide a comparative summary of representative data for the synthesis of substituted diphenylamines.

Table 1: Comparison of Ullmann Condensation Conditions for N-Arylation

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
IodobenzenePiperidineCuI (10)N-Methylglycine (20)K₃PO₄ (2)DMSO80>98
4-IodotolueneAnilineCuI (5)L-Proline (10)K₂CO₃ (2)DMSO9085
2-Bromobenzoic AcidAnilineCu₂O (10)Phenanthroline (20)K₂CO₃ (2)NMP15078
4-ChloronitrobenzeneMorpholineCuO-NPs (3)NoneKOH (2)DMAcRT92

Data compiled from representative literature.[9][10] Yields are for isolated products. NMP = N-Methyl-2-pyrrolidone, DMAc = N,N-Dimethylacetamide, NPs = Nanoparticles, RT = Room Temperature.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for N-Arylation

Aryl Halide/TriflateAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene11094
BromobenzeneAnilinePd₂(dba)₃ (1.0)BINAP (1.5)NaOtBu (1.4)Toluene8097
4-tert-Butyl-bromobenzeneDiphenylaminePd(OAc)₂ (2.0)P(o-tolyl)₃ (4.0)Cs₂CO₃ (1.4)Toluene10088
1-Bromo-4-methoxybenzeneN-MethylanilinePd₂(dba)₃ (1.0)XPhos (2.0)K₃PO₄ (2.0)Dioxane10095

Data compiled from representative literature.[11] Yields are for isolated products. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Visualization of Workflows and Pathways

Logical Workflow for Synthesis and Characterization

The development of novel substituted diphenylamine derivatives follows a structured workflow from synthesis to final characterization. This process ensures the efficient creation and validation of new chemical entities.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Verification cluster_evaluation Biological Evaluation start Reactant Selection (Aryl Halide + Amine) reaction Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms purity Purity Analysis (HPLC/LC-MS) nmr->purity ms->purity screening In vitro Assay (e.g., Kinase Inhibition) purity->screening final Characterized Substituted Diphenylamine screening->final

General workflow for synthesis and characterization.
Application in Drug Discovery: Targeting Signaling Pathways

Substituted diphenylamines are a cornerstone scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[12] They often function by competing with ATP at the kinase's binding site. A prime example is their application as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in human cancers.[12][13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Survival Cell Survival mTORC1->Survival Promotes Inhibitor Diphenylamine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR pathway.

This diagram illustrates how a dual PI3K/mTOR inhibitor, a class of drugs for which the diphenylamine scaffold is common, can block the signaling cascade at two critical nodes (PI3K and mTORC1).[12] This dual inhibition prevents the downstream signals that promote uncontrolled cell growth and survival, which are hallmarks of cancer.[12][14]

References

The Multifaceted Biological Activities of 4-Methoxy-N-phenylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-N-phenylaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the methoxy group and the diphenylamine core contributes to favorable pharmacokinetic and pharmacodynamic properties, making these compounds promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and antioxidant activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting key pathways involved in cell proliferation, survival, and metastasis. The cytotoxic effects of these compounds have been evaluated against a variety of cancer cell lines, with several derivatives showing potent activity.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds against different cancer cell lines.

Derivative ClassCompoundTarget Cell LineIC50 (µM)Reference
Phenoxy-N-phenylanilines 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylanilineHT29 (Colon)0.32[1]
HCT 15 (Colon)0.51[1]
N-phenylpyrazolines Compound 2eHeLa (Cervical)-[2]
Compound 2dWiDr (Colon)-[2]
Compound 2fMCF-7 (Breast)-[2]
Compound 2gMultiple cell linesBroad spectrum[2]
5,6,7-trimethoxy-N-phenyl-4-aminoquinazolines Compound 6xPC3 (Prostate)6.2 ± 0.9[3]
BGC823 (Gastric)3.2 ± 0.1[3]
Bcap37 (Breast)3.1 ± 0.1[3]
4-anilino-6,7-dimethoxy quinazolines Compound RB1HCT116 (Colon)Potent
K562 (Leukemia)Potent
SKBR3 (Breast)Potent

Note: Some IC50 values were not explicitly provided in the source abstracts and are noted as "-" or "Potent". Further investigation of the full-text articles would be required for precise values.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through the inhibition of several critical signaling pathways.

The proto-oncogene c-Myc is a key regulator of cell proliferation and is often dysregulated in cancer. Certain phenoxy-N-phenylaniline derivatives have been shown to inhibit the dimerization of c-Myc with its partner protein Max, which is essential for its transcriptional activity. This disruption prevents the binding of the c-Myc/Max heterodimer to DNA, leading to the downregulation of c-Myc target genes and subsequent inhibition of cell proliferation and induction of apoptosis.[1][4]

cMyc_Inhibition cluster_nucleus Nucleus cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer Ebox E-box DNA (CACGTG) Dimer->Ebox Binds Transcription Gene Transcription (Proliferation) Ebox->Transcription Activates Inhibitor This compound Derivative Inhibitor->Dimer Inhibits Dimerization

c-Myc/Max Dimerization Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. N-phenylpyrazoline derivatives have been identified as potent inhibitors of EGFR.[2][5][6] These compounds likely bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, ultimately leading to decreased cell proliferation.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor N-phenylpyrazoline Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the MAPK/ERK pathway, which is downstream of EGFR and other growth factor receptors. This pathway is critical for cell proliferation and survival. 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives have been shown to strongly inhibit the phosphorylation of ERK1/2 induced by EGF, suggesting that their anticancer mechanism involves the blockade of this crucial signaling cascade.[3][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HT29, PC3, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Derivatives & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer and neurodegenerative disorders. Certain this compound derivatives have shown promising anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of selected derivatives is presented in Table 2, focusing on the inhibition of key inflammatory mediators.

DerivativeAssayTarget/Cell LineIC50 (µM)Reference
N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) NF-κB InhibitionLPS-stimulated BV2 microglial cells-[8]
Nitric Oxide (NO) ProductionLPS-stimulated BV2 microglial cells-[8]
TNF-α ProductionLPS-stimulated BV2 microglial cells-[8]
IL-6 ProductionLPS-stimulated BV2 microglial cells-[8]
2-(furan-2-yl)-4-phenoxyquinoline derivative (Compound 6) TNF-α Formation-2.3[9]

Note: Specific IC50 values for BL-M were not provided in the abstract and are denoted by "-".

Mechanism of Anti-inflammatory Action: NF-κB Signaling Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[8][10]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa_p->NFkB Releases Inhibitor BL-M Derivative Inhibitor->IKK Inhibits Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Activates

NF-κB Signaling Pathway Inhibition
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: Griess Reagent Component A is added to the supernatant, followed by a short incubation, and then Component B is added.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial and Antioxidant Activities

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of this compound Related Derivatives

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Carbazole Derivatives Derivative with 5-fluoroindole and N-(dimethylamino)propyl amide chainS. aureus3.9 - 31.2[11]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 635830[11]
S. epidermidis ATCC 1222850[11]
S. pyogenes ATCC 1961540[11]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Inoculum suspension standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

The antioxidant potential of this compound derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this purpose.

Table 4: Antioxidant Activity of Related Methoxy-containing Compounds

Compound ClassAssayIC50Reference
Methoxyphenols (e.g., Eugenol) DPPH Radical Scavenging-
Methoxyphenols (e.g., Vanillin) DPPH Radical Scavenging-

Note: Specific IC50 values for these general classes were not detailed in the provided search results and would require further literature review.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds

  • Methanol

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Synthesis of Key Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. Below are generalized schemes for the synthesis of some of the discussed classes of compounds.

Synthesis of N-phenylpyrazolines

N-phenylpyrazoline derivatives can be synthesized via a cyclocondensation reaction between a chalcone and phenylhydrazine. The chalcone precursor is typically formed through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Pyrazoline_Synthesis Acetophenone Substituted Acetophenone Chalcone Chalcone Derivative Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation Pyrazoline N-phenylpyrazoline Derivative Chalcone->Pyrazoline Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazoline Cyclocondensation

General Synthesis of N-phenylpyrazolines
Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of 4-aminoquinazoline derivatives often starts from anthranilic acid derivatives. A key step is the nucleophilic substitution of a 4-chloroquinazoline intermediate with the desired aniline.

Quinazoline_Synthesis Anthranilic Anthranilic Acid Derivative Quinazolinone Quinazolinone Anthranilic->Quinazolinone Cyclization Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline Chlorination (e.g., SOCl2) Aminoquinazoline 4-Aminoquinazoline Derivative Chloroquinazoline->Aminoquinazoline Aniline Substituted Aniline Aniline->Aminoquinazoline Nucleophilic Substitution

General Synthesis of 4-Aminoquinazolines

Conclusion

The this compound scaffold serves as a versatile platform for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in oncology and inflammatory diseases, with well-defined mechanisms of action involving the inhibition of key signaling pathways such as c-Myc, EGFR, and NF-κB. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these promising compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further investigation and development in this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to the Thermochemical Data and Stability of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties and assess the stability of 4-methoxy-N-phenylaniline. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on the established experimental and computational protocols that are applied to characterize similar molecules. Data for the related compound, 4-methoxyaniline (p-anisidine), is included for comparative purposes.

Thermochemical Data

The thermochemical properties of a compound are crucial for understanding its energy content and behavior in chemical reactions. Key parameters include the standard enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation.

Data Presentation

Property4-methoxyaniline (p-Anisidine)This compound
Molecular Formula C₇H₉NO[1][2]C₁₃H₁₃NO
Molar Mass 123.15 g·mol⁻¹[1][2]199.25 g·mol⁻¹
Melting Point 56-59 °C[1][3]Data not available
Boiling Point 243 °C[1][4]Data not available
Vapor Pressure 3.99 Pa at 20 °C[5]Data not available
Standard Enthalpy of Formation (gas) Data not availableData not available
Standard Enthalpy of Combustion (solid) Data not availableData not available
Enthalpy of Sublimation Data not availableData not available

Note: The absence of data for this compound highlights the need for the experimental and computational studies outlined in this guide.

Experimental Protocols for Thermochemical Data Determination

To obtain the thermochemical data for this compound, the following established experimental protocols are recommended.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, such as the Buchwald-Hartwig amination of 4-bromoanisole with aniline or the reaction of 4-methoxyaniline with a suitable phenylating agent. The purity of the synthesized compound is paramount for accurate thermochemical measurements. Purification is typically achieved by recrystallization or column chromatography, with the final purity being verified by techniques such as NMR, mass spectrometry, and elemental analysis.

2.2. Combustion Calorimetry

The standard enthalpy of combustion (Δc H°) is determined using a bomb calorimeter.[6][7][8][9][10]

  • Apparatus: A high-precision isoperibol bomb calorimeter.

  • Procedure:

    • A pellet of a known mass of purified this compound is placed in a crucible inside a combustion bomb.

    • The bomb is sealed and pressurized with a known excess of pure oxygen.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature change of the water is monitored until a stable final temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.[6][9] The standard enthalpy of combustion is then determined per mole of the substance.

2.3. Transpiration Method for Vapor Pressure and Enthalpy of Sublimation

The vapor pressure of this compound at different temperatures can be measured using the transpiration method, which allows for the determination of the enthalpy of sublimation (Δsub H°).[11][12]

  • Apparatus: A transpiration apparatus consisting of a temperature-controlled saturator, a carrier gas flow control system, and a cold trap.

  • Procedure:

    • A known mass of purified this compound is placed in the saturator.

    • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a constant, slow flow rate.[11]

    • The carrier gas becomes saturated with the vapor of the compound.

    • The vapor is transported to a cold trap where it condenses.

    • The mass of the condensed vapor is determined.

    • The experiment is repeated at various temperatures.

  • Data Analysis: The vapor pressure at each temperature is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature.

Computational Thermochemistry Protocols

Computational chemistry provides a powerful tool for estimating thermochemical data, especially when experimental measurements are challenging.

3.1. Gaussian-4 (G4) Theory

G4 theory is a high-accuracy composite quantum chemical method for calculating thermochemical properties.[13][14][15][16]

  • Procedure:

    • The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[13][16]

    • Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE).

    • A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) and with larger basis sets.[13][16]

    • These energies are then combined in an additive manner to extrapolate to the complete basis set limit and to account for various electronic correlation effects.[13]

3.2. Density Functional Theory (DFT)

DFT methods, particularly with the B3LYP hybrid functional, offer a good balance between accuracy and computational cost for thermochemical calculations of organic molecules.[17][18][19][20]

  • Procedure:

    • The geometry of this compound is optimized using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)).

    • Vibrational frequency analysis is performed to confirm the structure is a true minimum on the potential energy surface and to calculate the thermal corrections to the enthalpy and Gibbs free energy.

    • The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

Stability of this compound

The stability of this compound is influenced by its molecular structure, which includes two aromatic rings, an amine linkage, and a methoxy group.

4.1. Thermal Decomposition

At elevated temperatures, decomposition is likely to occur. The N-phenyl bond and the methoxy group are potential sites for initial bond cleavage. The specific decomposition products would need to be identified through techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

4.2. Oxidative Stability

The aniline moiety is susceptible to oxidation. The presence of the electron-donating methoxy group can further activate the aromatic ring, making it more prone to oxidation.[21] Oxidation can lead to the formation of colored impurities and degradation products. Exposure to air and light should be minimized to prevent oxidative degradation.

4.3. Chemical Stability

The aromatic rings can undergo electrophilic substitution reactions. For instance, nitration of similar compounds has been reported, suggesting that this compound could react with nitrating agents.[22] The amine nitrogen can also act as a nucleophile.

Workflow for Thermochemical and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermochemical and stability characterization of this compound.

Thermochemical_Workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermochemical Analysis cluster_comp Computational Analysis cluster_stability Stability Assessment Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Purity Analysis (NMR, MS, EA) Purification->Characterization Comb_Cal Combustion Calorimetry Characterization->Comb_Cal Transpiration Transpiration Method Characterization->Transpiration G4_Calc G4 Theory Calculation Characterization->G4_Calc DFT_Calc DFT (B3LYP) Calculation Characterization->DFT_Calc TGA_MS Thermal Analysis (TGA-MS) Characterization->TGA_MS Oxidation_Study Oxidative Stability Study Characterization->Oxidation_Study Enthalpy_Comb ΔcH° Comb_Cal->Enthalpy_Comb Enthalpy_Sub ΔsubH° Transpiration->Enthalpy_Sub Comp_Data Calculated Thermochemical Data G4_Calc->Comp_Data DFT_Calc->Comp_Data Stability_Profile Stability Profile TGA_MS->Stability_Profile Oxidation_Study->Stability_Profile

Workflow for Thermochemical and Stability Assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-methoxy-N-phenylaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this methodology has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope, tolerance of various functional groups, and generally milder conditions offer significant advantages over traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[2]

This document provides detailed application notes and a representative protocol for the synthesis of 4-methoxy-N-phenylaniline, a valuable intermediate in drug discovery and materials science, utilizing the Buchwald-Hartwig amination of 4-haloanisole with aniline.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of 4-haloanisole to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as this compound is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the desired reductive elimination step and preventing undesirable side reactions.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(H2NPh)L_n]X OxAdd->AmineComplex Amine Coordination (PhNH2) AmidoComplex Ar-Pd(II)(NHPh)L_n AmineComplex->AmidoComplex Deprotonation (Base) BaseH [Base-H]X AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination (Ar-NHPh) Product This compound AmidoComplex->Product ArX 4-Haloanisole ArX->OxAdd Amine Aniline Amine->AmineComplex

Buchwald-Hartwig Catalytic Cycle

Data Presentation: Representative Reaction Conditions

The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions compiled from literature precedents for similar substrates.

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene802485
24-ChloroanisoleAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane1001892
34-BromoanisoleAniline[Pd(allyl)Cl]₂ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene1101688
44-IodoanisoleAnilinePd(OAc)₂ (0.5)P(o-tolyl)₃ (1.5)K₂CO₃ (2.0)DMF1001278

Experimental Protocols

This protocol provides a general method for the synthesis of this compound from 4-bromoanisole and aniline. The reaction is sensitive to air and moisture, and therefore, should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schleck techniques or in a glovebox. All glassware should be oven-dried, and solvents should be anhydrous and deoxygenated prior to use.

Materials:

  • 4-Bromoanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: The reaction mixture is heated to 80 °C in an oil bath and stirred for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble oven-dried Schlenk flask B Add Pd(OAc)2, BINAP, and NaOtBu A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous toluene C->D E Add 4-bromoanisole and aniline D->E F Heat to 80°C and stir for 24 hours E->F G Monitor reaction by TLC or GC-MS F->G H Cool to room temperature G->H I Dilute with ethyl acetate and filter through Celite® H->I J Wash with brine I->J K Dry over Na2SO4 and concentrate J->K L Purify by column chromatography K->L M This compound L->M

Experimental Workflow

Concluding Remarks

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of this compound. The reaction conditions can be fine-tuned by screening different palladium precursors, ligands, bases, and solvents to optimize the yield and purity of the desired product. The protocol provided herein serves as a robust starting point for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Ullmann Condensation Synthesis of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, enabling the construction of diarylamines, diaryl ethers, and related structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed protocol for the synthesis of 4-methoxy-N-phenylaniline, a valuable intermediate, through a copper-catalyzed Ullmann condensation. The described methodology is robust, employing accessible starting materials and a straightforward procedure.

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of an aniline derivative with an aryl halide. Specifically, this protocol details the reaction of 4-methoxyaniline (p-anisidine) with an aryl halide in the presence of a copper(I) iodide catalyst and a base. While traditional Ullmann reactions often required harsh conditions, modern protocols, including the one presented here, have been refined to proceed under milder conditions with improved yields. A reported synthesis of the title compound by the condensation of 4-methoxy-benzenamine and bromobenzene in the presence of anhydrous potassium carbonate and a catalytic amount of copper iodide resulted in a 75% yield.[1]

Reaction Scheme

The Ullmann condensation for the synthesis of this compound proceeds as follows:

Reactants: 4-Methoxyaniline (p-Anisidine) and Bromobenzene Catalyst: Copper(I) Iodide (CuI) Base: Potassium Carbonate (K₂CO₃) Product: this compound

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the Ullmann condensation.

Table 1: Reactant and Reagent Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioMoles (mmol)Mass (mg) or Volume (mL)
4-MethoxyanilineC₇H₉NO123.151.0101231.5
BromobenzeneC₆H₅Br157.011.2121.1 mL
Copper(I) IodideCuI190.450.11190.5
Potassium CarbonateK₂CO₃138.212.0202764.2
Solvent (e.g., DMF)C₃H₇NO73.09--20 mL

Table 2: Reaction Conditions and Performance

ParameterValue
Reaction Temperature120-140 °C
Reaction Time12-24 hours
Catalyst Loading10 mol%
Reported Yield75%[1]
Purification MethodColumn Chromatography

Experimental Protocol

This protocol details the synthesis of this compound based on a typical Ullmann condensation procedure.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Bromobenzene

  • Copper(I) Iodide (CuI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (10 mmol), copper(I) iodide (1 mmol), and anhydrous potassium carbonate (20 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous dimethylformamide (20 mL) followed by bromobenzene (12 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

experimental_workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert reagents 3. Reagent Addition (Solvent, Aryl Halide) inert->reagents reaction 4. Reaction (Heating & Stirring) reagents->reaction workup 5. Workup (Cooling & Filtration) reaction->workup extraction 6. Extraction (EtOAc, H₂O, Brine) workup->extraction drying 7. Drying & Concentration extraction->drying purification 8. Purification (Column Chromatography) drying->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

ullmann_mechanism cluster_cycle Catalytic Cycle cu_i Cu(I) Catalyst cu_amide Cu(I)-Amide Complex cu_i->cu_amide + 4-Methoxyaniline - HX cu_iii Cu(III) Intermediate cu_amide->cu_iii Oxidative Addition + Bromobenzene product This compound cu_iii->product Reductive Elimination product->cu_i Regeneration

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

References

Palladium-Catalyzed Synthesis of N-Aryl Amines Using 4-Methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the pharmaceutical and materials science industries, where N-aryl amines are crucial building blocks for a vast array of functional molecules. This document provides detailed application notes and protocols for the N-arylation of 4-methoxyaniline (p-anisidine) with various aryl halides, a common transformation in drug discovery and development.

The methodologies outlined herein are designed to be a practical guide for researchers, offering insights into reaction optimization, substrate scope, and troubleshooting. The protocols are based on established literature procedures and are intended to be adaptable to a range of laboratory settings.

Reaction Principle and Scope

The Buchwald-Hartwig amination is a cross-coupling reaction that typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl halide or pseudohalide. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.

4-Methoxyaniline is an electron-rich aniline derivative, which generally exhibits good reactivity in these couplings. This protocol will cover its reaction with a variety of aryl halides, including those bearing electron-donating, electron-withdrawing, and sterically hindering substituents.

Quantitative Data Summary

The following tables summarize representative conditions and yields for the palladium-catalyzed N-arylation of 4-methoxyaniline with various aryl halides. It is important to note that yields are often dependent on the specific combination of catalyst, ligand, base, and solvent, and optimization may be necessary for substrates not listed.

Table 1: N-Arylation of 4-Methoxyaniline with Aryl Bromides

EntryAryl BromidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895
21-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002492
34-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1001290
41-Bromo-4-fluorobenzenePd(OAc)₂ (1.5)DavePhos (3)NaOtBuToluene1101688
52-BromotoluenePd₂(dba)₃ (2)JohnPhos (4)NaOtBuToluene1002485

Table 2: N-Arylation of 4-Methoxyaniline with Aryl Chlorides

EntryAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102498
21-Chloro-4-nitrobenzenePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Dioxane1001893
32-Chloropyridine[Pd(cinnamyl)Cl]₂ (1)MorDalPhos (2)NaOtBuToluene/H₂O110463[1]
41-Chloro-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1002491
54-ChloroacetophenonePd₂(dba)₃ (1.5)tBuXPhos (3)K₂CO₃t-BuOH1001689

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed N-arylation of 4-methoxyaniline. Standard Schlenk techniques or the use of a glovebox are recommended to ensure an inert atmosphere, as the active palladium(0) catalyst is sensitive to oxygen.

Protocol 1: General Procedure for Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Methoxyaniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk tube, add the aryl bromide, 4-methoxyaniline, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Aryl Chlorides

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4-Methoxyaniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, 4-methoxyaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.

  • Seal the tube with a septum. If not in a glovebox, evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key aspects of the palladium-catalyzed N-arylation of 4-methoxyaniline.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 (4-Methoxyaniline) Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBX Amido Complex->Pd(0)L2 Reductive Elimination Product Product Amido Complex->Product Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Solids Weigh and add Aryl Halide, 4-Methoxyaniline, Pd Catalyst, Ligand, and Base to vessel Inert Evacuate and backfill with Argon/Nitrogen (3x) Add Solids->Inert Add Solvent Add anhydrous, degassed solvent via syringe Inert->Add Solvent Heat Heat to specified temperature with vigorous stirring Add Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite® Cool->Filter Extract Aqueous workup (Water/Brine) Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_reagents Reagent & Setup Issues cluster_conditions Condition Issues Start Low or No Yield Check_Catalyst Is the catalyst active? (e.g., formation of Pd black) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Is the atmosphere inert? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Catalyst1 Use a pre-catalyst (e.g., G3/G4 precatalysts) Check_Catalyst->Solution_Catalyst1 Solution_Catalyst2 Screen different ligands (e.g., XPhos, RuPhos) Check_Catalyst->Solution_Catalyst2 Solution_Catalyst3 Ensure rigorous exclusion of oxygen Check_Catalyst->Solution_Catalyst3 Solution_Reagents1 Purify starting materials Check_Reagents->Solution_Reagents1 Solution_Reagents2 Use freshly dried and degassed solvent Check_Reagents->Solution_Reagents2 Solution_Reagents3 Improve inert gas technique Check_Reagents->Solution_Reagents3 Solution_Conditions1 Screen different bases (NaOtBu, K2CO3, K3PO4) Check_Conditions->Solution_Conditions1 Solution_Conditions2 Vary the solvent (Toluene, Dioxane, THF) Check_Conditions->Solution_Conditions2 Solution_Conditions3 Adjust the temperature (80-120 °C) Check_Conditions->Solution_Conditions3

References

Application Notes and Protocols: 4-Methoxy-N-phenylaniline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxy-N-phenylaniline as a key intermediate in the synthesis of a variety of organic compounds, with a particular focus on the development of biologically active molecules. This document includes detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

This compound, a member of the diarylamine family, is a valuable and versatile building block in organic synthesis. Its structural motif is present in a wide range of functional materials and, notably, in numerous biologically active compounds. The presence of the electron-donating methoxy group and the secondary amine functionality makes it an ideal substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures. This intermediate is particularly significant in the synthesis of triarylamines and phenoxyaniline derivatives, which have shown promise as anticancer agents and antioxidants.

Key Applications in Organic Synthesis

This compound serves as a crucial precursor in several important synthetic transformations, including:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the synthesis of triarylamines by reacting this compound with aryl halides. Triarylamine derivatives are of significant interest in materials science and medicinal chemistry.

  • Copper-catalyzed Ullmann Condensation: This reaction enables the formation of C-O bonds, leading to the synthesis of phenoxyaniline derivatives when this compound is coupled with substituted phenols. These derivatives have been explored for their potential as therapeutic agents.

  • Synthesis of Bioactive Heterocycles: The diarylamine scaffold of this compound is a key component in the synthesis of various heterocyclic compounds, including phenazines and carbazoles, which often exhibit interesting photophysical and biological properties.

Data Presentation: Synthesis of Triarylamine and Phenoxyaniline Derivatives

The following tables summarize quantitative data for representative Buchwald-Hartwig amination and Ullmann condensation reactions utilizing secondary amines like this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Secondary Amines with Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneThis compoundPd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001885-95
21-Bromo-4-fluorobenzeneThis compoundPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1102480-90
32-ChloropyridineThis compoundPd(OAc)₂ (3)RuPhos (4.5)Cs₂CO₃Toluene1001675-85
41-Iodo-3,5-dimethoxybenzeneThis compoundPd(OAc)₂ (2)SPhos (3)K₂CO₃Dioxane1002088-96

Table 2: Copper-Catalyzed Ullmann Condensation of Amines with Phenols

EntryPhenol DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-HydroxyphenolThis compoundCuI (10)L-proline (20)K₂CO₃DMSO902470-80
23,5-DimethoxyphenolThis compoundCuI (10)Phenanthroline (20)Cs₂CO₃Dioxane1103665-75
34-NitrophenolThis compoundCu₂O (5)NoneKOHDMF1301860-70

Application in the Synthesis of Anticancer Agents

Derivatives of this compound have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Table 3: Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassTarget Cancer Cell LineIC₅₀ (µM)Target Pathway
1 Phenoxy-N-phenylanilineHT29 (Colon)0.32c-Myc
1 Phenoxy-N-phenylanilineHCT 15 (Colon)0.51c-Myc
2 4-AnilinoquinolinylchalconeHuh-7 (Liver)1.47EGFR
2 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11EGFR

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for the Synthesis of Triarylamines

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired triarylamine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Ullmann Condensation for the Synthesis of Phenoxyanilines

This protocol provides a general method for the copper-catalyzed synthesis of phenoxyaniline derivatives from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 3,5-dimethoxyphenol)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add the substituted phenol (1.2 mmol) and this compound (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target phenoxyaniline derivative.

  • Characterize the purified product using appropriate spectroscopic methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context of the synthesized molecules and the general workflow for their synthesis and evaluation.

G cluster_workflow General Synthetic and Evaluation Workflow Start This compound Coupling Cross-Coupling Reaction (Buchwald-Hartwig or Ullmann) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Activity Screening (e.g., Cytotoxicity Assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt End Drug Candidate Lead_Opt->End

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

G cluster_cmyc c-Myc Signaling Pathway in Colorectal Cancer Wnt Wnt Signaling beta_catenin β-catenin Accumulation Wnt->beta_catenin APC_mutation APC Mutation APC_mutation->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF cMyc_gene c-Myc Gene Transcription TCF_LEF->cMyc_gene cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Cell_Cycle Cell Cycle Progression cMyc_protein->Cell_Cycle Proliferation Tumor Proliferation Cell_Cycle->Proliferation Inhibitor Phenoxy-N-phenylaniline Derivative (Compound 1) Inhibitor->cMyc_protein Inhibits Dimerization

Caption: Inhibition of the c-Myc signaling pathway in colorectal cancer.

G cluster_egfr EGFR Signaling Pathway in Breast Cancer EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor 4-Anilinoquinolinylchalcone Derivative (Compound 2) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway in breast cancer.

Applications of 4-Methoxy-N-phenylaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-phenylaniline, a diphenylamine derivative, serves as a versatile scaffold in medicinal chemistry. Its structural features, including the methoxy group and the diarylamine linkage, provide a foundation for the synthesis of a diverse range of biologically active compounds. This document outlines the applications of this compound derivatives in medicinal chemistry, with a focus on their use as anticancer agents, kinase inhibitors, and potential therapeutics for neurodegenerative diseases. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.

As c-Myc Inhibitors

The proto-oncogene c-Myc is a key regulator of cell growth and proliferation and is often dysregulated in colorectal cancer (CRC). A novel phenoxy-N-phenylaniline derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42) , has been identified as a potent c-Myc inhibitor.[1] This compound exhibits excellent cytotoxic activity against CRC cell lines by inhibiting the dimerization of c-Myc/MAX and their binding to DNA.[1] Mechanistically, Compound 42 induces apoptosis and causes cell cycle arrest at the G2/M phase in low concentrations and at the G0/G1 phase in high concentrations.[1] Western blot analysis has confirmed that it significantly down-regulates the expression of c-Myc.[1] In vivo studies using an HT29 tumor xenograft model have shown its excellent efficacy with no significant toxicity.[1]

Quantitative Data: Cytotoxicity of Compound 42

Cell LineIC50 (µM)Reference
HT29 (Colon Cancer)0.32[1]
HCT 15 (Colon Cancer)0.51[1]
As Kinase Inhibitors

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, which can be derived from this compound, are privileged structures in the development of kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy.

Cyclin G Associated Kinase (GAK) Inhibitors: 4-Anilinoquinolines have been identified as potent and selective inhibitors of GAK, a regulator of viral and bacterial entry into host cells.[2] Optimization of the 4-anilino group and substitutions on the quinoline ring have led to the development of GAK inhibitors with nanomolar activity and high selectivity.[2] For instance, a derivative with a single 3-methoxy group on the aniline ring (compound 9) retained potent GAK activity with a Ki of 5.7 nM.[2]

CSNK2A Inhibitors: 2,6-disubstituted pyrazines incorporating an ortho-methoxy aniline moiety have been developed as inhibitors of casein kinase 2 alpha (CSNK2A), a protein kinase involved in cell growth and proliferation.[3] The ortho-methoxy aniline acts as an isosteric replacement for indole, maintaining potent inhibition of CSNK2A.[3]

Quantitative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseInhibition (Ki)Reference
Compound 9GAK5.7 nM[2]
Compound 7cCSNK2APotent in-cell target engagement[3]
As Tubulin Polymerization Inhibitors

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed based on a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold.[4] The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , exhibited extremely high antiproliferative activity in the NCI-60 human tumor cell line panel, with GI50 values in the low to subnanomolar range.[4] Mechanistic studies confirmed that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature by inhibiting microtubule polymerization.[4]

Quantitative Data: Antiproliferative Activity of Compound 2

Cell Line PanelGI50 RangeReference
NCI-6010⁻¹⁰ M level[4]

Applications in Neurodegenerative Diseases

The 4-N-phenylaminoquinoline scaffold has also been explored for its therapeutic potential in Alzheimer's disease.[5] Derivatives have been designed as multi-target agents with anticholinesterase activity, antioxidant properties, and metal-chelating abilities.[5] One such derivative, compound 11j , showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Kinetic and molecular docking studies revealed that it acts as a mixed-type inhibitor, binding to both the catalytic and peripheral anionic sites of AChE.[5]

Quantitative Data: Anticholinesterase Activity of Compound 11j

EnzymeIC50 (µM)Reference
eeAChE1.20[5]
eqBChE18.52[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation of 4-methoxyaniline with bromobenzene in the presence of a catalyst.[6]

Materials:

  • 4-Methoxyaniline

  • Bromobenzene

  • Anhydrous potassium carbonate

  • Copper iodide (catalytic amount)

  • Ethanol

Procedure:

  • Combine 4-methoxyaniline, bromobenzene, and anhydrous potassium carbonate in a round-bottom flask.

  • Add a catalytic amount of copper iodide.

  • Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from absolute ethanol to obtain colorless crystals of this compound.[6]

Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

This protocol describes the synthesis of a this compound derivative via a Schiff base reduction.[7]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • 4-(Dimethylamino)benzaldehyde

  • Methanol

  • Sodium borohydride

  • Dichloromethane

Procedure:

  • Schiff Base Formation: Dissolve p-anisidine in methanol in a two-neck flask. Add 4-(dimethylamino)benzaldehyde to the solution. Reflux the mixture at 80°C for 8 hours.[7]

  • Reduction: After cooling the reaction mixture to room temperature, add sodium borohydride portion-wise.

  • Stir the mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., HT29, HCT 15)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Compound 42)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway of c-Myc Inhibition

c_Myc_Inhibition Compound_42 Compound 42 (this compound derivative) cMyc_MAX c-Myc/MAX Dimerization Compound_42->cMyc_MAX Inhibits Apoptosis Apoptosis Compound_42->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Compound_42->Cell_Cycle_Arrest Induces DNA_Binding DNA Binding cMyc_MAX->DNA_Binding Gene_Transcription Target Gene Transcription DNA_Binding->Gene_Transcription Cell_Proliferation Cell Proliferation & Differentiation Gene_Transcription->Cell_Proliferation experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials 4-Methoxyaniline & Other Reagents Reaction Chemical Synthesis (e.g., Condensation, Reduction) Starting_Materials->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., MTT, Kinase Assay) Characterization->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_Studies->In_Vivo_Studies Data_Analysis Data Analysis (IC50, Ki determination) In_Vivo_Studies->Data_Analysis alzheimers_therapy Anilinoquinoline 4-N-Phenylaminoquinoline Derivative AChE_BChE AChE & BChE Inhibition Anilinoquinoline->AChE_BChE Antioxidant Antioxidant Activity (Radical Scavenging) Anilinoquinoline->Antioxidant Metal_Chelation Metal Chelation (Al³⁺, Fe²⁺, Cu²⁺, Zn²⁺) Anilinoquinoline->Metal_Chelation Neuroprotection Potential Neuroprotection AChE_BChE->Neuroprotection Antioxidant->Neuroprotection Metal_Chelation->Neuroprotection

References

Application Notes and Protocols: The Role of 4-Methoxy-N-phenylaniline in the Synthesis of Advanced Electro-Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of electro-optical (EO) materials utilizing 4-methoxy-N-phenylaniline as a key building block. The protocols detailed below are intended to guide researchers in the development of novel materials with significant potential in optoelectronic applications.

Introduction

This compound, a derivative of diphenylamine, serves as a valuable precursor in the synthesis of electro-active and photo-active polymers. Its electron-donating methoxy group enhances the electron-rich nature of the aromatic system, which is a critical feature for materials designed for electro-optical applications. Molecules incorporating this moiety have been shown to exhibit interesting properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), electrochromic devices, and nonlinear optical (NLO) systems.[1] This document will focus on the synthesis of poly(triphenylamine)s containing the this compound core structure, detailing the synthetic protocols and characterizing their electro-optical properties.

Data Presentation

The following table summarizes the key properties of a representative electro-optical polymer, poly(4-methoxytriphenylamine) (PMeOTPA), synthesized from a monomer derived from this compound.

PropertyValueReference
Thermal Properties
Glass Transition Temperature (Tg)154 °C[2]
10% Weight-Loss Temperature (Td)> 500 °C[2]
Char Yield at 800 °C (in N2)> 68%[2]
Optical Properties
UV-Vis Absorption (λmax, in NMP)375 nm[2]
Photoluminescence Emission (λem, in NMP)435 nm (blue)[2]
Fluorescence Quantum Efficiency (in NMP)79%[2]
Electrochemical Properties
Oxidation Onset Potential (Eonset)0.44 - 0.69 V (vs. Ag/AgCl)[3]
Hole-Transport Properties
Hole Mobilityup to 1.5 x 10-4 cm2 V-1 s-1[3]

Experimental Protocols

I. Synthesis of the Monomer: 4-Methoxytriphenylamine

This protocol describes the synthesis of the monomer, which is a direct derivative of this compound.

Materials:

  • 4-Iodoanisole

  • Diphenylamine

  • Copper powder

  • Potassium carbonate (K2CO3)

  • Triethyleneglycol dimethyl ether (TEGDME)

Procedure:

  • In a reaction flask, combine 4-iodoanisole, diphenylamine, copper powder, and potassium carbonate in triethyleneglycol dimethyl ether (TEGDME).

  • Heat the mixture under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-methoxytriphenylamine.

II. Polymerization via Oxidative Coupling

This protocol details the synthesis of poly(4-methoxytriphenylamine) (PMeOTPA) via a chemical oxidative polymerization.[3]

Materials:

  • 4-Methoxytriphenylamine (monomer)

  • Iron(III) chloride (FeCl3) (oxidant)

  • Chloroform (CHCl3) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the 4-methoxytriphenylamine monomer in chloroform in a reaction flask.

  • Slowly add a solution of iron(III) chloride in chloroform to the monomer solution with vigorous stirring at room temperature.

  • Continue stirring for 24 hours to allow for complete polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Dry the polymer under vacuum to obtain the final product, PMeOTPA.

III. Characterization of the Electro-Optical Polymer

A. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Determine the thermal stability (decomposition temperature) of the polymer using a TGA instrument under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer using a DSC instrument.

B. Optical Spectroscopy:

  • UV-Vis Absorption Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidinone, NMP) and record the absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Photoluminescence (PL) Spectroscopy: Excite a dilute solution of the polymer at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem) and fluorescence quantum yield.

C. Electrochemical Analysis:

  • Cyclic Voltammetry (CV): Cast a thin film of the polymer onto an indium tin oxide (ITO)-coated glass electrode. Use this as the working electrode in a three-electrode electrochemical cell with a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile). Record the cyclic voltammogram to determine the oxidation and reduction potentials.

Visualizations

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization cluster_Characterization Characterization M1 4-Iodoanisole + Diphenylamine M2 Ullmann Condensation (Cu, K2CO3, TEGDME) M1->M2 M3 4-Methoxytriphenylamine (Monomer) M2->M3 P1 Monomer P2 Oxidative Coupling (FeCl3, CHCl3) P1->P2 P3 Poly(4-methoxytriphenylamine) (PMeOTPA) P2->P3 C1 Thermal Analysis (TGA, DSC) P3->C1 C2 Optical Spectroscopy (UV-Vis, PL) P3->C2 C3 Electrochemical Analysis (CV) P3->C3

Caption: Workflow for the synthesis and characterization of PMeOTPA.

Electrochromic_Switching Neutral Neutral State (Yellowish) Oxidized1 Radical Cation (Green) Neutral->Oxidized1 +e- (Oxidation) Oxidized1->Neutral -e- (Reduction) Oxidized2 Dication (Blue) Oxidized1->Oxidized2 +e- (Oxidation) Oxidized2->Oxidized1 -e- (Reduction)

Caption: Electrochromic switching of poly(triphenylamine) derivatives.

References

Application Note: HPLC Analysis for Purity Assessment of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-phenylaniline is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of chemical compounds and detecting any impurities.

This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be selective and sensitive for the separation of this compound from its potential process-related impurities.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic acid (analytical grade)

  • 4-methoxyaniline (p-anisidine) (potential impurity)

  • Bromobenzene (potential impurity)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm[1]
Preparation of Solutions

2.3.1. Standard Solution Preparation

  • Standard Stock Solution (ca. 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (ca. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase initial composition (e.g., 70% Mobile Phase A: 30% Mobile Phase B).

2.3.2. Sample Solution Preparation

  • Sample Stock Solution (ca. 1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Sample Solution (ca. 100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase initial composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2.3.3. Impurity Stock Solution (for method development and specificity)

  • Accurately weigh about 10 mg each of 4-methoxyaniline and bromobenzene into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This will be used to confirm the retention times of potential impurities.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[2][3] A series of replicate injections (typically 5 or 6) of the Working Standard Solution are performed. The acceptance criteria are outlined in Table 1.

Data Presentation

Table 1: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time of replicate injections

Table 2: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.070.030.0
15.020.080.0
20.020.080.0
20.170.030.0
25.070.030.0

Table 3: Representative Chromatographic Data (Example)

CompoundRetention Time (min)Peak Area% Area
4-methoxyaniline (Impurity)3.815000.05
Bromobenzene (Impurity)5.230000.10
This compound10.5298550099.85

Calculation of Purity:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

HPLC_Workflow start Start prep_solutions Prepare Standard and Sample Solutions start->prep_solutions end End sys_suitability System Suitability Testing (SST) (5 replicate injections of standard) prep_solutions->sys_suitability check_criteria Check SST Acceptance Criteria (Tailing, Plates, RSD) sys_suitability->check_criteria check_criteria->end Fail sample_analysis Inject Sample Solution(s) check_criteria->sample_analysis Pass data_acq Data Acquisition (Chromatogram) sample_analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calc_purity Calculate Purity (% Area) data_proc->calc_purity report Generate Report calc_purity->report report->end

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of the purity of this compound. The method is specific, and the system suitability parameters ensure the reliability and accuracy of the results. This protocol can be effectively implemented in quality control laboratories for routine analysis and in research and development settings for the characterization of newly synthesized batches of this compound.

References

Application Note: Identification and Quantification of 4-methoxy-N-phenylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantitative analysis of 4-methoxy-N-phenylaniline using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as N-phenyl-p-anisidine, is an aromatic amine derivative. Its accurate identification and quantification are crucial in various fields, including chemical synthesis, quality control of raw materials, and in the development of pharmaceuticals where it may be a starting material or an intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedures for the GC-MS analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvent: HPLC-grade methanol or acetonitrile

  • Carrier Gas: Helium (99.999% purity)

  • Glassware: Volumetric flasks, vials with septa, and syringes

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following is an example of a suitable system:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • GC Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

GC-MS Operating Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Condition
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Mass Scan Range50-350 amu
Solvent Delay3 minutes
Data Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Analysis

Identification

The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak and characteristic fragment ions should be present.

Table 1: Mass Spectrometric Data for this compound

Compound Name Molecular Formula Molecular Weight Expected Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
This compoundC13H13NO199.25 g/mol 199184, 156, 128, 77
Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended, monitoring the ions listed in Table 1.

Experimental Workflow and Diagrams

The overall workflow for the identification of this compound is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_result Result A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Dilutions (Working Standards) B->C D Inject Sample into GC-MS C->D Inject Standards & Samples E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Acquire Total Ion Chromatogram (TIC) and Mass Spectra F->G H Identify Peak by Retention Time and Mass Spectrum G->H I Quantify using Calibration Curve H->I J Identification and Concentration of This compound I->J

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis and purification of 4-methoxy-N-phenylaniline, a key intermediate in the synthesis of various organic molecules, including acridine-based chemiluminescent tracers and potential therapeutic agents.[1][2] Diphenylamines and their derivatives are crucial in organic and organometallic synthesis and are known for their biological activities and applications as antioxidants and in electro-optical materials.[1][2] This application note outlines three primary synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig Amination, and a proposed Reductive Amination pathway. Detailed purification protocols, including crystallization and column chromatography, are also provided to ensure high purity of the final product.

Introduction

This compound, also known as N-(4-methoxyphenyl)aniline, is an aromatic amine with significant applications in medicinal chemistry and materials science. Its derivatives have been investigated as c-Myc inhibitors for colorectal cancer therapy, highlighting its importance in drug development.[3] The presence of the methoxy group can enhance the stability of derived compounds, such as acridinium chemiluminogenic tracers, in aqueous environments.[1][2] The efficient and scalable synthesis of this compound is therefore of considerable interest. This document details robust and reproducible methods for its preparation and purification.

Synthesis Methodologies

Several synthetic strategies can be employed for the large-scale production of this compound. The choice of method may depend on factors such as available starting materials, catalyst cost, and desired purity.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[4] It is a reliable method for the synthesis of diaryl amines.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-benzenamine (p-anisidine), bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper (I) iodide.

  • Solvent: While a solvent is not explicitly mentioned in one of the referenced procedures, high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used for Ullmann condensations.[1][4] The reaction may also be performed neat.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (often in excess of 210°C for traditional Ullmann reactions) and stir vigorously.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[5][6]

Reaction Scheme:

Caption: Comparative workflow of synthetic routes to this compound.

General Purification Workflow

Purification_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Filter Vacuum Filtration to Collect Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry TLC_Check Purity Check (TLC/HPLC) Dry->TLC_Check Pure_Solid Pure Crystalline Product TLC_Check->Pure_Solid Pure Column_Chrom If Impure: Column Chromatography TLC_Check->Column_Chrom Impure Column_Chrom->Pure_Solid

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Optimizing Buchwald-Hartwig reaction conditions for diarylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig reaction conditions for the synthesis of diarylamines.

Troubleshooting Guide

Encountering challenges in your Buchwald-Hartwig amination? Consult the table below for common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.• Ensure an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1] • Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[2][3] • The addition of a small amount of water can sometimes aid the reduction of Pd(II).[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.• For electron-rich aryl halides, consider bulky, electron-rich phosphine ligands like XPhos.[4] • For primary amines, BrettPhos can be effective.[1] • Screen a variety of ligands to find the optimal one for your system.
Incorrect Base: The base may be too weak to deprotonate the amine or the palladium-amine complex, or too strong, leading to side reactions.• Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[1][2] • If your substrate has base-sensitive functional groups (e.g., esters, nitro groups), consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures and longer reaction times.[1][5]
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.• Select a solvent in which all components are soluble at the reaction temperature. Common choices include toluene, dioxane, and THF.[1][2] • Using a mixture of solvents can sometimes improve solubility.
Reaction Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier.• Typical reaction temperatures are between 80-110 °C.[2][4] If the reaction is sluggish, consider increasing the temperature.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced instead of undergoing amination.• This can be more prevalent with electron-rich aryl halides. Using a more hindered ligand or a less reactive base can sometimes mitigate this. • Ensure the reaction is not running for an excessively long time.
Homocoupling: The aryl halide couples with itself.• This can be a competing reaction. Optimizing the catalyst and ligand loading may help to suppress this side reaction.
β-Hydride Elimination: This can occur with primary amines, leading to an imine and a hydrodehalogenated arene.[6]• The choice of ligand is critical to prevent this. Bidentate ligands can sometimes suppress this pathway.[6]
Reaction Stalls Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time.• Ensure all reagents and solvents are pure and anhydrous. • Functional groups like azo groups can poison the catalyst.[1] • For aryl iodides, the iodide formed can sometimes inhibit the catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate palladium source for my reaction?

A1: The choice of palladium source can influence the efficiency of your reaction.

  • Pd(OAc)₂ and PdCl₂: These are common and relatively inexpensive Pd(II) sources. They require in situ reduction to the active Pd(0) species, which can sometimes lead to a higher required catalyst loading.[2]

  • Pd₂(dba)₃: This is a Pd(0) source and often leads to more active catalysts.[2]

  • Pre-catalysts: Palladacycle pre-catalysts are often highly efficient as they readily form the active Pd(0) species upon exposure to a base.[2]

Q2: What is the role of the ligand and how do I choose the right one?

A2: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. The choice of ligand is highly dependent on the substrates.

  • Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are generally effective for a wide range of substrates, including challenging aryl chlorides.[4]

  • Bidentate phosphine ligands (e.g., BINAP, Xantphos) were among the first to show broad utility and can be particularly effective for coupling primary amines.[6]

  • A "cheatsheet" based on literature data can provide a good starting point for ligand/base combinations based on your nucleophile and electrophile.[7]

Q3: Which base should I use for my diarylamine synthesis?

A3: The base plays a critical role in deprotonating the amine to form the reactive amide.

  • Sodium tert-butoxide (NaOtBu): This is a strong, hindered base that often provides high reaction rates and allows for low catalyst loadings. However, it is incompatible with many electrophilic functional groups like esters and nitro groups.[1]

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base is useful for substrates with protic functional groups and for reactions at lower temperatures.[1]

  • Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃): These are weaker bases suitable for substrates that are sensitive to strong bases. Reactions with these bases may require higher temperatures and longer reaction times.[1][5]

Q4: What are the best solvents for the Buchwald-Hartwig amination?

A4: The ideal solvent should dissolve all reaction components at the reaction temperature.

  • Aromatic hydrocarbons like toluene are very common and are often favored, especially when using aryl iodides, as the insolubility of the resulting iodide salt can be beneficial.[1]

  • Ethers such as dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely used.[1][2][4]

  • In some cases, a mixture of solvents can be advantageous for solubility.[2]

Q5: What is the general reactivity order of aryl halides in this reaction?

A5: Contrary to some other cross-coupling reactions, the reactivity order for aryl halides in the Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2] Aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide formed during the reaction.[2]

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of diarylamine synthesis, based on literature data.

Table 1: Effect of Ligand and Base on the Coupling of 4-Chlorotoluene with Morpholine

LigandBaseYield (%)
PhPCy₂NaOtBu90
P(t-Bu)₃NaOtBu77
(o-biphenyl)PCy₂NaOtBu42
BuPCy₂NaOtBu78
Data adapted from a study on amination reactions of aryl chlorides.[8]

Table 2: Effect of Catalyst Loading on the Reaction of 2-Chloro-m-xylene with 2,6-Dimethylaniline

Pd Loading (mol %)Yield (%)
1.0>95
0.5>95
0.2593
Data illustrates that catalyst loading can sometimes be significantly reduced without a major impact on yield for certain substrates.[8]

General Experimental Protocol

The following is a general procedure for a small-scale Buchwald-Hartwig synthesis of a diarylamine. Note: This is a representative protocol and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd)

  • Phosphine ligand (e.g., XPhos, 2-4 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or vial with a screw cap and PTFE septum)

  • Magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide, amine, palladium precatalyst, ligand, and base to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.[9]

Visual Guides

The following diagrams illustrate key aspects of the Buchwald-Hartwig amination reaction.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ oa_complex->amine_complex Amine Association oa_complex->amine_complex amido_complex L-Pd(II)(Ar)(HNR') amine_complex->amido_complex Deprotonation amine_complex->amido_complex base_out [Base-H]+X⁻ amine_complex->base_out amido_complex->pd0 product Ar-NR'H Diarylamine amido_complex->product Reductive Elimination reagents Ar-X + H₂NR' reagents->pd0 Oxidative Addition base_in Base base_in->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions  Yes optimize_catalyst Screen Pd source and ligands. check_catalyst->optimize_catalyst No check_reagents Are reagents pure and soluble? check_conditions->check_reagents  Yes optimize_conditions Adjust temperature, concentration, and base. check_conditions->optimize_conditions No purify_reagents Purify/dry reagents and solvent. check_reagents->purify_reagents No success Reaction Optimized check_reagents->success  Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->start

Caption: A workflow for troubleshooting a Buchwald-Hartwig reaction.

Component_Selection_Guide start Select Aryl Halide and Amine aryl_halide_type Aryl Halide Type? start->aryl_halide_type ar_cl Aryl Chloride aryl_halide_type->ar_cl Cl ar_br_i Aryl Bromide/Iodide aryl_halide_type->ar_br_i Br / I ligand_for_cl Use bulky, electron-rich ligand (e.g., XPhos, SPhos) ar_cl->ligand_for_cl ligand_for_br_i Broader ligand scope (e.g., Xantphos, BINAP) ar_br_i->ligand_for_br_i base_sensitivity Substrate Base Sensitive? ligand_for_cl->base_sensitivity ligand_for_br_i->base_sensitivity strong_base Use NaOtBu or LHMDS base_sensitivity->strong_base No weak_base Use K₂CO₃ or Cs₂CO₃ base_sensitivity->weak_base Yes

Caption: A decision guide for selecting reaction components.

References

Common side products in the synthesis of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxy-N-phenylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this important diarylamine intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the most common synthetic routes for this compound, primarily focusing on the Palladium-catalyzed Buchwald-Hartwig amination.

Topic: Buchwald-Hartwig Amination Side Products

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is susceptible to side reactions. Key starting materials are typically 4-haloanisole (e.g., 4-bromoanisole) and aniline, catalyzed by a palladium-phosphine ligand complex in the presence of a strong base.

Q1: My reaction yield is low, and my crude NMR/GC-MS shows a significant amount of anisole. What is this side product and how can I prevent it?

A1: The presence of anisole indicates that a hydrodehalogenation side reaction is occurring.[1][2] In this process, the halogen atom on your starting material (e.g., 4-bromoanisole) is replaced by a hydrogen atom. This is one of the most common side reactions in Buchwald-Hartwig aminations.[1]

Causes:

  • β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the palladium-amide intermediate undergoes beta-hydride elimination.[1]

  • High Reaction Temperature: Elevated temperatures can favor the hydrodehalogenation pathway.[3]

  • Base Choice: While strong bases like NaOtBu are effective, their nature can influence the prevalence of side reactions.[4]

  • Incomplete Catalyst Activation: If the active Pd(0) species is not formed efficiently or is poisoned, pathways leading to hydrodehalogenation may become more prominent.[3]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize this side product. Consider starting at 80 °C and adjusting as needed.[3]

  • Screen Phosphine Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos-type, RuPhos, XPhos) are designed to promote the desired reductive elimination over side reactions.[3][5]

  • Use a Pre-catalyst: Using a well-defined Pd pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient formation of the active catalytic species and may reduce hydrodehalogenation compared to using separate Pd sources like Pd₂(dba)₃.[3]

  • Optimize the Base: While strong bases are needed, switching to a slightly weaker or more sterically hindered base like LHMDS can sometimes mitigate the issue, especially if your substrate has sensitive functional groups.[5]

Q2: I'm observing a significant, high-molecular-weight impurity that doesn't contain nitrogen. What is its likely identity?

A2: This impurity is likely a homocoupling product , resulting from the coupling of two molecules of your aryl halide. For a reaction starting with 4-bromoanisole, this side product would be 4,4'-dimethoxybiphenyl . While this is the primary reaction in the classic Ullmann synthesis, it can also occur as a side reaction under certain Buchwald-Hartwig conditions.

Causes:

  • Inefficient oxidative addition of the amine to the palladium complex.

  • Side reactions promoted by high temperatures or catalyst degradation.

Troubleshooting Strategies:

  • Ensure Inert Atmosphere: Meticulously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.

  • Ligand-to-Palladium Ratio: Ensure the correct stoichiometry. An insufficient amount of ligand can leave palladium species available to catalyze homocoupling.

  • Temperature Control: Avoid excessive temperatures, which can promote unwanted coupling pathways.

Topic: Ullmann Condensation Side Products

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation. It typically requires harsher conditions than the Buchwald-Hartwig reaction.[6]

Q3: When attempting an Ullmann reaction between 4-chloroanisole and aniline, my primary product is 4,4'-dimethoxybiphenyl. How can I favor the desired C-N coupling?

A3: The formation of a biaryl via homocoupling is the classic Ullmann reaction and a major competing pathway in Ullmann condensations (C-N coupling).[7][8][9]

Troubleshooting Strategies:

  • Use a Ligand: Modern Ullmann conditions often employ a ligand (e.g., phenanthroline, diamines) to stabilize the copper catalyst and promote the desired cross-coupling over homocoupling, allowing for milder reaction conditions.[6][9]

  • Control Stoichiometry: Using a slight excess of the amine coupling partner (aniline) can help favor the hetero-coupling (C-N bond formation) pathway.

  • Aryl Iodide Substrates: Aryl iodides are generally more reactive than aryl chlorides or bromides in Ullmann-type reactions and may provide better selectivity for the desired product.[6]

Data Presentation: Influence of Reaction Conditions

The selection of ligand and base can significantly impact the ratio of the desired product to the hydrodehalogenation (HDH) side product in a Buchwald-Hartwig amination.

Entry Pd Source Ligand Base Temp (°C) Yield of this compound (%) Yield of Anisole (HDH) (%)
1Pd₂(dba)₃P(o-tolyl)₃NaOtBu1104040
2Pd(OAc)₂BINAPCs₂CO₃1007515
3XPhos Pd G3XPhosK₃PO₄8092<5
4RuPhos Pd G3RuPhosLHMDS8095<3

Table 1: Comparison of reaction conditions for the coupling of 4-bromoanisole and aniline. Data is illustrative and compiled based on typical outcomes for ligand generations.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound.

  • Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagents: Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times. Under a positive flow of argon, add 4-bromoanisole (1.0 equiv) and aniline (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Troubleshooting Protocol to Minimize Hydrodehalogenation

If you observe significant hydrodehalogenation (anisole formation), apply the following modifications to the general protocol.

  • Catalyst Selection: Use a modern, bulky ligand pre-catalyst such as RuPhos Pd G3 (1-2 mol%). These are specifically designed to favor reductive elimination.

  • Base Selection: Replace NaOtBu with a weaker base like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv).[5]

  • Temperature Control: Begin the reaction at a lower temperature (e.g., 70-80 °C). Do not exceed 80 °C unless the reaction stalls completely.

  • Solvent: Ensure the solvent (toluene or dioxane) is rigorously dried and degassed, as water and oxygen can interfere with the catalytic cycle.

Visualizations

Reaction Pathways

start Pd(0)L₂ + 4-Bromoanisole oa_complex Oxidative Addition Complex start->oa_complex Oxidative Addition amide_complex Pd(II)-Amide Complex oa_complex->amide_complex + Aniline - HBr (Base) product Product This compound amide_complex->product Reductive Elimination (Desired Pathway) pd_hydride Pd(II)-Hydride Intermediate amide_complex->pd_hydride β-Hydride Elimination (Side Reaction) side_product Side Product Anisole (HDH) pd_hydride->side_product Reductive Elimination

Caption: Desired C-N coupling vs. competing hydrodehalogenation (HDH) side reaction.

Troubleshooting Workflow

start Low Yield in Buchwald-Hartwig Reaction check_crude Analyze Crude Mixture (GC-MS, ¹H NMR) start->check_crude is_hdh Is Anisole (HDH) the Main Side Product? check_crude->is_hdh is_sm High Amount of Unreacted Starting Material? is_hdh->is_sm No action_hdh Implement Protocol 2: • Lower Temperature • Use Bulky Ligand (RuPhos) • Change Base (K₃PO₄) is_hdh->action_hdh Yes action_sm Troubleshoot Reaction Setup: • Check Catalyst Activity • Ensure Anhydrous/Inert Conditions • Increase Reaction Time is_sm->action_sm Yes action_other Purification Challenge: • Screen Chromatography Conditions • Consider Recrystallization/Distillation is_sm->action_other No (Other Impurities)

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

References

Technical Support Center: Purification of Crude 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 4-methoxy-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route (e.g., Buchwald-Hartwig amination or Ullmann condensation) and subsequent degradation. These can include:

  • Unreacted Starting Materials: Such as 4-methoxyaniline and the aryl halide (e.g., bromobenzene).

  • Homocoupled Byproducts: Symmetrical biaryls formed from the self-coupling of the aryl halide.[1][2]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light.[3]

  • Catalyst and Ligand Residues: Residual palladium or copper catalysts and their associated ligands from the cross-coupling reaction.[4]

  • Solvent Residues: Residual high-boiling point solvents used in the synthesis or workup.

Q2: My crude this compound is a dark oil or solid. What causes the color and how can I remove it?

A2: The dark color is typically due to oxidation of the aniline moiety. Aromatic amines are prone to air oxidation, which forms highly colored polymeric impurities.[3] To decolorize the material, you can try the following:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.[5]

  • Column Chromatography: Passing the crude material through a silica gel column is often effective at separating the less polar desired product from the highly polar, colored impurities.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3] Using amber-colored vials can protect the compound from light-induced degradation.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a formic acid modifier, is a robust method for purity assessment.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect impurities. Quantitative NMR (qNMR) can determine the absolute purity against a certified internal standard.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Column Chromatography Troubleshooting

Problem: The compound is streaking or "tailing" on the silica gel column.

  • Cause: The basic nitrogen atom of the aniline is interacting strongly with the acidic silanol groups on the surface of the silica gel.[8]

  • Solution: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent (e.g., hexane/ethyl acetate). The added base will neutralize the acidic sites on the silica, allowing for a cleaner elution of your compound.[8]

Problem: Poor separation between this compound and a non-polar impurity.

  • Cause: The eluent system is too polar, causing both compounds to move too quickly down the column.

  • Solution: Decrease the polarity of your eluent. Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 95:5), and gradually increase the polarity (gradient elution) to improve separation.

Problem: The compound is not eluting from the column.

  • Cause: The eluent system is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Recrystallization Troubleshooting

Problem: The compound "oils out" instead of forming crystals.

  • Cause: This often happens when the solution is too concentrated or cooled too quickly. It can also occur if the boiling point of the solvent is higher than the melting point of the solute.[5]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • If the problem persists, consider a different solvent or a solvent/anti-solvent system.[9]

Problem: No crystals form, even after cooling.

  • Cause: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.[9]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed.[9]

    • Concentrate the Solution: If induction methods fail, carefully evaporate some of the solvent to increase the concentration and try cooling again.

Problem: The recovery yield after recrystallization is very low.

  • Cause: The most common reasons are using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization.

  • Solution:

    • Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel to prevent the product from crystallizing prematurely.

    • Ensure Complete Cooling: Allow the solution to cool in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Data Presentation

The following table provides illustrative data on the purification of crude this compound by common laboratory methods. The values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodCrude Purity (%)Purity After Purification (%)Recovery Yield (%)Notes
Column Chromatography ~85>9870-90Effective for removing baseline impurities and colored materials. Yield can be optimized with careful technique.
Recrystallization ~90>9960-85Excellent for achieving high purity if a suitable solvent is found. Yield is dependent on solubility differences.[10]
Acid-Base Extraction ~8590-9580-95Good for removing neutral impurities. May not remove other basic impurities. Often used as a preliminary purification step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Do not let the silica run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution (gradually increasing the polarity of the solvent) can be used to separate closely eluting compounds. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.[8]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Based on literature, absolute ethanol is a suitable solvent for the recrystallization of this compound.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Col_Chrom Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) Crude->Col_Chrom Recrystal Recrystallization (Absolute Ethanol) Crude->Recrystal Acid_Base Acid-Base Extraction Crude->Acid_Base Analysis Purity Check (TLC, HPLC, NMR) Col_Chrom->Analysis Recrystal->Analysis Acid_Base->Col_Chrom Further Purification Analysis->Col_Chrom Pure_Product Pure this compound (>98%) Analysis->Pure_Product If pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Solutions Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Oiling_Out Compound 'Oils Out' Issue->Oiling_Out Yes No_Crystals No Crystals Form Issue->No_Crystals Yes Low_Yield Low Yield Issue->Low_Yield Yes Success Pure Crystals Obtained Issue->Success No Sol_Oiling 1. Re-heat & add more solvent 2. Cool slowly 3. Change solvent Oiling_Out->Sol_Oiling Sol_No_Crystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution No_Crystals->Sol_No_Crystals Sol_Low_Yield 1. Use minimum hot solvent 2. Pre-heat funnel 3. Ensure complete cooling Low_Yield->Sol_Low_Yield Sol_Oiling->Start Retry Sol_No_Crystals->Start Retry Sol_Low_Yield->Start Retry Synthesis_Impurities cluster_impurities Potential Impurities Synthesis Synthesis of this compound (e.g., Buchwald-Hartwig Coupling) Crude_Product Crude Product Synthesis->Crude_Product Starting_Materials Unreacted Starting Materials (4-methoxyaniline, Aryl Halide) Crude_Product->Starting_Materials Side_Products Side Products (Homocoupled Biaryl) Crude_Product->Side_Products Degradation Degradation Products (Oxidized Species) Crude_Product->Degradation Catalyst Catalyst Residues (Pd or Cu species) Crude_Product->Catalyst

References

Improving yield and purity in Ullmann diarylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in Ullmann diarylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Ullmann diarylamine synthesis?

A1: Low yields in Ullmann condensations for diarylamine synthesis can be attributed to several factors. Historically, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, leading to low yields and poor tolerance of various functional groups.[1][2] While modern protocols have improved upon these conditions, challenges can still arise. Key areas to investigate include:

  • Catalyst Inactivity: The copper source is critical. Copper(I) salts like CuI can oxidize over time, reducing their catalytic activity.[1][3]

  • Suboptimal Reaction Conditions: The choice of temperature, solvent, and base can significantly impact the reaction rate and final yield.[1]

  • Substrate Reactivity: The reactivity of the aryl halide (I > Br > Cl) and the electronic properties of both the aryl halide and the amine are crucial.[1] Electron-withdrawing groups on the aryl halide can facilitate the coupling.[1]

  • Absence or Poor Choice of Ligand: Modern Ullmann reactions often employ ligands to facilitate the reaction at lower temperatures and improve yields.[1] The absence of a suitable ligand may necessitate harsher conditions.[1]

  • Side Reactions: Competing reactions, such as hydrodehalogenation (loss of the halogen from the aryl halide) or homocoupling of the aryl halide, can consume starting materials and reduce the yield of the desired diarylamine.[1]

Q2: How do I choose the right ligand for my Ullmann diarylamine synthesis?

A2: Ligands are crucial in modern Ullmann-type reactions as they stabilize the copper catalyst and facilitate the catalytic cycle, allowing for milder reaction conditions and improved yields.[1][4] There is no single "best" ligand, and the optimal choice is often dependent on the specific substrates. A screening approach is often the most effective way to identify the best ligand for a particular reaction.[4][5] Commonly used and effective ligand classes include:

  • Amino Acids: L-proline and N,N-dimethylglycine have demonstrated excellent performance, leading to high reaction rates and reduced catalyst deactivation.[4][5]

  • Phenanthrolines: 1,10-Phenanthroline is a classic ligand that can significantly lower the required reaction temperature compared to ligand-free conditions.[4]

  • Diamines: N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) is another effective ligand.[2]

Q3: Is it possible to perform the Ullmann condensation without a ligand?

A3: Yes, it is possible to run an Ullmann condensation without an added ligand.[1] Some modern protocols have been developed that proceed in the absence of additional ligands, especially when using specific solvent systems like deep eutectic solvents.[1][6] However, these conditions may not be universally applicable to all substrates and often require higher temperatures than systems that include a ligand.[1]

Q4: My primary side product is the dehalogenated aryl starting material. How can I minimize this?

A4: The formation of a dehalogenated (or hydrodehalogenated) product is a common side reaction in Ullmann couplings.[1] This can occur through various pathways, including reaction with trace amounts of water. To minimize this side reaction:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize the Base: The choice of base can influence the extent of side reactions. Screening different bases may be necessary.[1]

  • Use a Ligand: A suitable ligand can promote the desired C-N bond formation over the dehalogenation pathway.[1]

Q5: How can I purify my diarylamine product effectively?

A5: Purification of the crude product from an Ullmann reaction typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is cooled and diluted with an organic solvent. Insoluble salts are removed by filtration, often through a pad of celite.[1] The filtrate is then washed with water and brine to remove water-soluble impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Column Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel.[1] The appropriate solvent system for elution will depend on the polarity of the diarylamine product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The copper source (e.g., CuI) may be old or oxidized.[1] 2. Reaction Temperature is Too Low: Classical conditions can require temperatures >200°C, while modern protocols often run between 60-140°C.[1] 3. Inappropriate Solvent or Base: The chosen solvent or base may not be optimal for the specific substrates.[1] 4. Unreactive Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides and iodides.[1]1. Use fresh, high-purity CuI or another copper source. Consider in situ activation of copper powder.[1] 2. Incrementally increase the reaction temperature.[1] 3. Screen different solvents (e.g., DMF, DMSO, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] 4. Switch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, specialized ligand systems may be required.[1]
Reaction Stalls 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.1. Use a ligand to stabilize the catalyst.[1] 2. Consider a higher catalyst loading or a different ligand system.[1]
Formation of Side Products (e.g., Homocoupling) 1. High Reaction Temperature: Elevated temperatures can promote side reactions. 2. Absence of a Suitable Ligand: Ligands can improve selectivity for the desired cross-coupling product.1. If possible, lower the reaction temperature. This may be feasible with the addition of an effective ligand. 2. Screen a variety of ligands to find one that promotes the desired diarylamine formation.
Poor Product Purity After Work-up 1. Incomplete Removal of Copper Catalyst: Residual copper salts can contaminate the product. 2. Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making separation by chromatography difficult.1. Ensure thorough filtration and aqueous washes during the work-up. Washing with a dilute ammonia solution can sometimes help remove copper residues. 2. Optimize reaction conditions to minimize side product formation. Explore different solvent systems for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the generalized effects of various reaction parameters on the yield of diarylamines in the Ullmann condensation, based on literature data.

Table 1: Effect of Ligand on Diarylamine Synthesis

LigandTypical Temperature Range (°C)General YieldNotes
None150 - 210+Low to ModerateOften requires harsh conditions and may have poor substrate scope.[1]
1,10-Phenanthroline80 - 120Moderate to HighA classic, effective ligand that allows for milder conditions.[4]
N,N-Dimethylglycine80 - 110HighAn amino acid-based ligand known for high reaction rates.[4]
L-Proline90 - 120HighAnother effective amino acid-based ligand.[4]

Table 2: Effect of Base and Solvent on Diarylamine Synthesis

BaseSolventTypical Temperature (°C)General Yield
K₂CO₃DMF100 - 150Moderate to High
K₃PO₄Dioxane90 - 110High
Cs₂CO₃Toluene100 - 120High
t-BuOKDeep Eutectic Solvent60 - 100Good to Excellent

Experimental Protocols

Protocol 1: Ligand-Promoted Ullmann Condensation

This protocol is a general procedure based on modern ligated Ullmann couplings.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 - 0.1 mmol, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 0.1 - 0.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane or toluene, 3-5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, the ligand, and K₃PO₄.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 2: Ligand-Free Ullmann Condensation in a Deep Eutectic Solvent (DES)

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (t-BuOK, 2.0 mmol)

  • Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2, 2 mL)

Procedure:

  • To a reaction vial, add the aryl halide, amine, CuI, and t-BuOK.

  • Add the deep eutectic solvent to the vial.

  • Seal the vial and stir the mixture at 100°C for the appropriate time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The DES, catalyst, and base can often be recycled.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Reaction Setup reagents Combine: Aryl Halide, Amine, Copper Catalyst, Base, (Ligand) start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Diarylamine purify->product

Caption: General experimental workflow for the Ullmann diarylamine synthesis.

troubleshooting_yield start Low Yield? catalyst Check Catalyst Activity (Use fresh CuI) start->catalyst temp Increase Temperature? catalyst->temp Still low success Yield Improved catalyst->success Improved ligand Screen Ligands? temp->ligand Still low temp->success Improved base_solvent Screen Base/Solvent? ligand->base_solvent Still low ligand->success Improved no_change1 No Improvement base_solvent->no_change1 Still low base_solvent->success Improved no_change2 No Improvement no_change3 No Improvement

References

Technical Support Center: Palladium-Catalyzed Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination reactions (Buchwald-Hartwig amination). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low or no conversion, and I observe the formation of a black precipitate (palladium black). What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into inactive Pd(0) aggregates. This is a common deactivation pathway.

Possible Causes:

  • Insufficient Ligand: The phosphine ligand stabilizes the Pd(0) center. An inadequate amount of ligand can leave the palladium exposed and prone to aggregation. Amines themselves can act as ligands, and sometimes an extra equivalent of phosphine ligand relative to palladium can help prevent deactivation[1].

  • High Temperature: While heat is often required, excessive temperatures can accelerate ligand degradation and palladium aggregation.

  • Inappropriate Ligand Choice: The ligand's steric bulk and electronic properties are crucial. Bulky, electron-rich phosphine ligands generally promote the desired reaction pathway and stabilize the catalyst. For challenging substrates, specialized ligands are often necessary[2][3].

  • Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.

Troubleshooting Steps:

  • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.5:1 or 2:1).

  • Use a Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient and clean generation of the active LPd(0) species[1][4].

  • Optimize Temperature: Screen lower reaction temperatures. Sometimes a slightly longer reaction time at a lower temperature can preserve the catalyst's activity.

  • Re-evaluate Ligand: If the problem persists, consider screening a different class of ligands. For example, sterically hindered biarylphosphine ligands are often more effective than simpler ones like P(t-Bu)₃[2].

  • Ensure Inert Conditions: Use rigorous techniques to degas your solvent (e.g., freeze-pump-thaw cycles or sparging with argon) and maintain an inert atmosphere throughout the reaction.

Q2: My reaction stops prematurely or is very sluggish. The reaction mixture remains homogeneous, but analysis shows incomplete conversion of the starting material.

A: This issue often points to the formation of stable, "off-cycle" palladium complexes that act as catalyst resting states, effectively removing the catalyst from the productive cycle.

Possible Causes:

  • Inhibition by Halide Anions: When using aryl iodides, the iodide salt formed as a byproduct can be inhibitory, potentially forming unreactive palladium dimers[4][5]. This effect is more pronounced in polar solvents.

  • Substrate/Product Inhibition: Electron-rich heteroaryl substrates or products can coordinate strongly to the palladium center, displacing the phosphine ligand and deactivating the catalyst[6]. Similarly, the product aniline can sometimes inhibit the reaction[7].

  • Formation of Stable Amido Complexes: With certain ligands, the formation of a diarylamido complex can be more stable than the monoarylamido intermediate, sequestering the palladium in an unproductive form[7].

Troubleshooting Steps:

  • Solvent Choice: If using an aryl iodide, switch to a less polar solvent like toluene or benzene to minimize the solubility of the inhibitory iodide salt[1][5].

  • Ligand Modification: Employ ligands specifically designed to resist deactivation by coordinating heterocycles, such as GPhos ligands[6].

  • Change the Base: The choice of base can influence the concentration of various species in solution. Switching to a different base might destabilize the inhibitory complex.

  • Monitor Reaction Profile: Take aliquots over time to understand the reaction kinetics. A sharp drop-off in rate suggests rapid catalyst deactivation.

Q3: I am getting significant amounts of side products, such as the hydrodehalogenated arene or diarylamine. How can I improve selectivity?

A: The formation of side products indicates that undesired reaction pathways are competing with the main C-N coupling cycle.

Possible Causes:

  • Hydrodehalogenation (Arene Reduction): This side reaction can occur, especially with electron-rich aryl halides. It is often promoted by β-hydride elimination from the amine or the base (e.g., NaOt-Bu).

  • Diarylamine Formation: When coupling with primary amines or ammonia, the product primary arylamine can compete with the starting amine, leading to the formation of a diarylamine[8]. This is often a problem when the product amine is more reactive than the starting amine.

  • Phenol/Ether Formation: If water is present in the reaction, it can compete as a nucleophile, leading to the formation of phenols or diaryl ethers, especially when the intended nucleophile is weak[1][9].

Troubleshooting Steps:

  • Select the Right Ligand: To prevent over-arylation of primary amines, use ligands specifically designed for monoarylation, such as BrettPhos or certain Josiphos ligands[1][10].

  • Control Stoichiometry: Use a slight excess of the amine to favor the primary coupling, but avoid a large excess which might lead to other issues.

  • Use a Weaker Base: Strong bases can sometimes promote side reactions. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times[5].

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize the formation of hydroxylation byproducts[9].

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in Buchwald-Hartwig amination?

A: There are several key deactivation pathways:

  • Formation of Palladium(0) Aggregates: The active LPd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization[1].

  • Ligand Degradation: The phosphine ligands themselves can degrade under reaction conditions, for instance, through P-C bond cleavage[7].

  • Formation of Off-Cycle Resting States: The catalyst can be trapped in stable, unreactive complexes. This can happen through:

    • Coordination of heteroatoms from the substrate or product, which can displace the phosphine ligand[6].

    • Formation of stable diarylamido complexes that are slow to undergo reductive elimination[7].

    • Interaction with byproducts like halide salts[4][5].

  • Base-Induced Substrate Decomposition: Strong bases can decompose sensitive substrates (especially certain heteroarenes), creating species that poison the catalyst[6].

Q2: How does the choice of base affect catalyst stability and the reaction outcome?

A: The base plays a critical role beyond simply deprotonating the amine.

  • Strength and Steric Hindrance: Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) are commonly used because they efficiently deprotonate the amine without strongly binding to the palladium center.

  • Substrate Compatibility: For base-sensitive substrates, such as some five-membered heteroarenes, a strong base like NaOt-Bu can cause substrate decomposition. The decomposition products can then act as catalyst poisons. In such cases, a milder base like sodium trimethylsilanolate (NaOTMS) or K₃PO₄ is preferable[6].

  • Solubility: The solubility of the base can affect the reaction rate. In some cases, a combination of an organic base (for solubility) and an inorganic base is used[4].

Q3: Can a deactivated palladium catalyst be regenerated?

A: In some contexts, particularly with heterogeneous catalysts, regeneration is possible. For homogeneous catalysts used in lab-scale synthesis, it is generally impractical. However, understanding regeneration principles can provide insight.

  • Re-oxidation of Pd(0): In some systems, inactive Pd(0) species can be re-oxidized to the active Pd(II) state. For instance, the addition of a mild oxidant like benzoquinone (BQ) has been shown to restore the activity of a deactivated heterogeneous Pd(II) catalyst that had been reduced to Pd(0)[11].

  • Washing Procedures: For supported palladium catalysts, deactivation by nitrogen-containing impurities has been reversed by washing the spent catalyst with alkaline solutions (e.g., NaOH, Na₂CO₃) to remove the poisoning species[12][13].

Data & Protocols

Table 1: Effect of Base on Substrate Stability

This table illustrates the importance of base selection for sensitive substrates, using data adapted from studies on the amination of a base-sensitive 1,2-azole.

EntryBaseTemperature (°C)Concentration (M)% Substrate Remaining (after 3h)
1NaOTMS80193%
2NaOt-Bu80159%
3NaOTMS802Decomposed
4NaOTMS1001Decomposed
Data adapted from J. Am. Chem. Soc. 2017, 139, 37, 12936–12940.[6] The results show that for this sensitive substrate, NaOTMS provides much better stability than NaOt-Bu under standard conditions, but stability is still compromised at higher temperatures or concentrations.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for a typical amination reaction, emphasizing best practices to minimize catalyst deactivation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Palladium pre-catalyst (e.g., G3-Buchwald pre-catalyst, 0.01 mmol, 1 mol%)

  • Ligand (if not part of a pre-catalyst, e.g., BrettPhos, 0.012 mmol, 1.2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, base, palladium pre-catalyst, and ligand (if separate).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it can be added in the first step.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots under inert conditions.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 LPd(0) Active Catalyst OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X Aggregation Pd(0) Aggregation (Palladium Black) Pd0->Aggregation High Temp. Low [L] LigandDeg Ligand Degradation Pd0->LigandDeg Thermal Stress AmineCoord Amine Coordination OA->AmineCoord Amine, Base OffCycle Off-Cycle Resting State (e.g., L-Pd-Inhibitor) OA->OffCycle Inhibitors (I⁻, Heterocycles) RE Reductive Elimination (Ar-NR2) AmineCoord->RE RE->Pd0 Product LigandDeg->Aggregation

Caption: Key pathways for catalyst deactivation branching off the main catalytic cycle.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Start Low or No Yield Observed CheckPrecipitate Is black precipitate (Pd black) visible? Start->CheckPrecipitate CheckStall Did the reaction stall after initial conversion? CheckPrecipitate->CheckStall No Action_Precipitate Cause: Catalyst Aggregation 1. Increase Ligand/Pd ratio 2. Use Pd pre-catalyst 3. Lower temperature 4. Ensure inert atmosphere CheckPrecipitate->Action_Precipitate Yes CheckSideProducts Are side products (e.g., hydrodehalogenation) observed? CheckStall->CheckSideProducts No Action_Stall Cause: Off-Cycle Inhibition 1. Change solvent (esp. for Ar-I) 2. Screen different ligands 3. Check substrate/product stability CheckStall->Action_Stall Yes Action_SideProducts Cause: Competing Pathways 1. Select ligand for selectivity 2. Screen different bases 3. Ensure anhydrous conditions CheckSideProducts->Action_SideProducts Yes Action_General Review Basics: - Reagent purity & quality - Solvent degassing - Base compatibility CheckSideProducts->Action_General No

Caption: A logical workflow for diagnosing and addressing low-yield reactions.

References

Troubleshooting low conversion rates in 4-methoxy-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 4-methoxy-N-phenylaniline. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the primary synthetic routes to this compound.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1] However, low conversion can arise from several factors.

Question: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the likely causes?

Answer: Low conversion in a Buchwald-Hartwig amination is often related to the catalyst system, reaction conditions, or reagent quality. Here are the primary areas to investigate:

  • Catalyst and Ligand Issues:

    • Catalyst Inactivity: The Pd(0) active species may not have formed correctly from the Pd(II) precatalyst. Ensure you are using high-purity, fresh palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Ligand Degradation: Biarylphosphine ligands can be sensitive to air and moisture. Use fresh ligands and handle them under an inert atmosphere. The choice of ligand is also critical; sterically hindered ligands often improve reaction efficiency.[2]

    • Incorrect Pd/Ligand Ratio: An improper ratio can lead to catalytically inactive species. A 1:1 to 1:2 ratio of Palladium to ligand is a common starting point, but optimization may be required.

  • Base and Solvent Effects:

    • Base Strength and Solubility: A common cause of failure is an inappropriate base. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically used.[3] The base must be sufficiently strong to deprotonate the amine but its solubility can also play a role.

    • Solvent Purity: The solvent (commonly toluene, dioxane, or THF) must be anhydrous and deoxygenated.[4] Water can interfere with the catalytic cycle, and oxygen can deactivate the catalyst.

  • Substrate and Temperature:

    • Purity of Starting Materials: Ensure the purity of both the aryl halide (e.g., bromobenzene or iodobenzene) and 4-methoxyaniline. Impurities can poison the catalyst.

    • Reaction Temperature: While many modern catalyst systems operate at lower temperatures, some combinations require heating (e.g., 80-110°C) to drive the reaction to completion.[5]

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds.[6] It traditionally requires high temperatures but modern protocols have made it more accessible.[7]

Question: I am attempting an Ullmann condensation, but the yield of this compound is very poor. What should I troubleshoot?

Answer: Poor yields in Ullmann-type reactions typically stem from the copper catalyst, high reaction temperatures, or reagent reactivity.[6]

  • Copper Catalyst:

    • Source and Activation: Traditional methods used stoichiometric amounts of copper powder, which required activation.[6] Modern methods use catalytic amounts of copper(I) salts like CuI.[8] Ensure your copper source is active and not oxidized.

    • Ligand Assistance: The reaction can be significantly accelerated by using a ligand, such as a diamine or phenanthroline, which helps to solubilize the copper species and facilitate the catalytic cycle.[6]

  • Reaction Conditions:

    • High Temperatures: Ullmann reactions often require high temperatures (frequently >150-210°C) and high-boiling polar solvents like DMF, NMP, or nitrobenzene.[6] Insufficient temperature is a common reason for low conversion.

    • Base Selection: A strong base, such as K₂CO₃ or KOH, is required to generate the amine anion.[6] The base must be thoroughly dried before use.

  • Reagent Reactivity:

    • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl.[6] Aryl chlorides are often unreactive unless activated by electron-withdrawing groups. For the synthesis of this compound, using iodobenzene is preferable to bromobenzene, and chlorobenzene is generally not suitable without specialized catalyst systems.

Route 3: Reductive Amination

This two-step, one-pot process involves the formation of an imine intermediate from 4-methoxyaniline and a suitable cyclohexanone derivative, followed by reduction. Aromatization then yields the final product. A more direct approach involves reacting 4-methoxyaniline with a carbonyl compound and a reducing agent.[9]

Question: My reductive amination is giving low conversion to the desired diarylamine. What are the critical parameters to check?

Answer: Success in reductive amination hinges on the delicate balance between imine formation and reduction.[9]

  • Imine Formation:

    • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[9] If the pH is too low, the amine becomes protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.[9] An acetic acid buffer is often effective.[10]

    • Water Removal: The formation of the imine releases water. This equilibrium can be driven forward by removing water, for instance, by using a Dean-Stark apparatus or molecular sieves.

  • Reducing Agent:

    • Choice of Reductant: The reducing agent must be selective for the imine over the carbonyl starting material.[9] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are more reactive towards the protonated iminium ion than the carbonyl group.[9]

    • Reactivity Issues: A common mistake is using a reducing agent that is too reactive, such as NaBH₄, which can reduce the carbonyl before the imine has a chance to form.[9]

  • Side Reactions:

    • Starting Material Decomposition: Aldehydes can undergo side reactions like aldol condensations.[9] The imine intermediate itself can be unstable and may decompose if not reduced in a timely manner.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for preparing this compound?

A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis due to its high functional group tolerance, generally high yields, and milder reaction conditions compared to the traditional Ullmann condensation.[1] However, the choice depends on available reagents, cost, and scale. The Ullmann reaction can be advantageous for large-scale synthesis if a suitable copper catalyst system is employed.[11]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Q3: What are the common side products I should be aware of?

A3:

  • Buchwald-Hartwig: Hydrodehalogenation of the aryl halide (replacing the halogen with hydrogen) and formation of biaryl compounds from self-coupling are possible side reactions.[2]

  • Ullmann Condensation: High temperatures can lead to thermal decomposition and the formation of tar-like substances.

  • Reductive Amination: Reduction of the carbonyl starting material before imine formation is a common side reaction if the wrong reducing agent is used.[9] Double alkylation of the amine can also occur, leading to tertiary amines.[12]

Q4: What are the best methods for purifying the final product?

A4:

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound from unreacted starting materials and side products.[13]

  • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification technique.[8]

  • Distillation: If impurities are volatile, vacuum distillation may be an option, although chromatography is more common for this type of compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound via the three main routes.

ParameterBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos)[3][5]CuI, Cu powder, or CuO nanoparticles[6][14]None (or acid catalyst for imine formation)
Base NaOt-Bu, KOt-Bu, Cs₂CO₃[3]K₂CO₃, KOH, Cs₂CO₃[6][14]Not directly applicable (pH control is key)
Solvent Toluene, Dioxane, THF[4]DMF, NMP, Nitrobenzene[6]Methanol, Dichloromethane (DCM)
Temperature 80 - 110 °C150 - 210 °C (can be lower with modern ligands)[6]Room Temperature to 55 °C[10]
Typical Yield Good to Excellent (70-95%)Moderate to Good (60-85%)[8]Variable (Depends heavily on substrate)

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 4-methoxyaniline (1.2 equiv.), the aryl halide (e.g., bromobenzene, 1.0 equiv.), and anhydrous, deoxygenated toluene via syringe.

  • Stir the mixture at 100-110 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield this compound.

Protocol 2: Ullmann Condensation
  • To a round-bottom flask, add CuI (5-10 mol%), 4-methoxyaniline (1.0 equiv.), iodobenzene (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 150-160 °C under an inert atmosphere.

  • Stir vigorously and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reductive Amination (Two-Step, One-Pot)
  • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv.) and an appropriate ketone/aldehyde (1.1 equiv.) in a solvent like methanol or DCM.

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 4-5.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of molecular sieves is recommended to remove water.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Are starting materials pure? - Are reagents anhydrous/deoxygenated? - Is stoichiometry correct? start->check_reagents reagents_ok Reagents & Stoichiometry OK check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents Adjust Stoichiometry check_reagents->reagents_bad No check_catalyst 2. Evaluate Catalyst System (Buchwald-Hartwig / Ullmann) - Is catalyst/ligand fresh & active? - Is base appropriate and dry? - Is Pd/ligand ratio correct? reagents_ok->check_catalyst reagents_bad->check_reagents catalyst_ok Catalyst System OK check_catalyst->catalyst_ok Yes catalyst_bad Replace Catalyst, Ligand, or Base Optimize Ratios check_catalyst->catalyst_bad No check_conditions 3. Assess Reaction Conditions - Is temperature optimal? - Is the solvent correct and pure? - Is pH optimal (Reductive Amination)? - Is atmosphere inert? catalyst_ok->check_conditions catalyst_bad->check_catalyst conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Temperature, Solvent, or pH Ensure Inert Atmosphere check_conditions->conditions_bad No analyze_side_products 4. Analyze for Side Products - Run TLC/GC-MS on crude mixture - Identify major impurities conditions_ok->analyze_side_products conditions_bad->check_conditions end Consult Literature for Alternative Routes or Advanced Troubleshooting analyze_side_products->end

Caption: Troubleshooting workflow for low conversion rates.

References

Effect of base and solvent on Buchwald-Hartwig amination efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Buchwald-Hartwig amination reactions. The focus is on the critical roles of the base and solvent in achieving optimal reaction efficiency.

Troubleshooting Guide

Low reaction yields and the formation of side products are common issues in Buchwald-Hartwig amination. This guide provides a systematic approach to identifying and resolving these problems.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration.[1] Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[2] Avoid excessively high temperatures (>120 °C) which can lead to the formation of palladium black.
Inappropriate Base Selection For substrates without base-sensitive functional groups, strong bases like NaOtBu, KOtBu, or LHMDS are generally more effective and lead to higher reaction rates.[3] For base-sensitive substrates (e.g., containing esters or nitro groups), weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended, though this may require higher temperatures and longer reaction times.[3][4] Ensure the base is finely powdered and well-dispersed to maximize its reactivity.
Suboptimal Solvent Choice Aprotic, non-polar solvents like toluene, xylene, and dioxane are commonly used and often provide the best results.[3] If reagent solubility is an issue, consider a more polar solvent like THF or t-BuOH.[4] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.
Reagent Purity and Handling Use anhydrous and deoxygenated solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[5] The amine and aryl halide should be of high purity.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Steps
Base-Induced Side Reactions Using a less sterically hindered or a weaker base can sometimes minimize hydrodehalogenation, where the halide is replaced by a hydrogen atom.[3]
High Reaction Temperature Lowering the reaction temperature may reduce the rate of side reactions relative to the desired amination.[3]
Ligand Choice Some phosphine ligands are more prone to promoting side reactions. Screening different ligands can be beneficial.[3]
Solvent Polarity The polarity of the solvent can influence the rates of competing reaction pathways. Experiment with solvents of different polarities to find the optimal balance for your specific substrates.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate base for my Buchwald-Hartwig amination?

The choice of base is critical and depends on the functional groups present in your starting materials.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective for a wide range of amines and typically result in faster reactions and higher yields. However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[3][4]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These are the preferred choice when your substrates contain base-sensitive functionalities. While the reaction rates are generally slower and may require higher temperatures, they offer greater functional group tolerance.[3][4]

Q2: What is the best solvent for a Buchwald-Hartwig amination?

The ideal solvent should dissolve the reactants and the catalyst system while minimizing side reactions.

  • Aprotic, Non-polar Solvents (e.g., Toluene, Xylene, Dioxane): These are the most commonly used and often provide the best results in terms of yield and selectivity.[3] Toluene is often favored for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.

  • Ethereal Solvents (e.g., THF, t-BuOH): These can be good alternatives, and sometimes a small amount of water is intentionally added to aid in the reduction of Pd(II) to Pd(0).[4]

  • Polar Aprotic Solvents (e.g., DMF, NMP): While these solvents can improve the solubility of the base, they may also lead to undesired side reactions.[3]

Q3: My reaction is sluggish or stalls before completion. What should I do?

Incomplete conversion can be due to several factors. First, verify the purity of your reagents and the integrity of your inert atmosphere. If these are not the issue, consider screening different ligands, as some are more effective for specific substrate combinations. Increasing the reaction temperature or catalyst loading can also improve the reaction rate, but be mindful of potential catalyst decomposition at very high temperatures.

Q4: Can I use aryl chlorides in Buchwald-Hartwig aminations?

Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides. Their successful coupling often requires the use of more electron-rich and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.

Data Presentation

The following tables summarize the effect of base and solvent on the efficiency of representative Buchwald-Hartwig amination reactions.

Table 1: Effect of Base on the Amination of 4-Bromo-N,N-dimethylaniline with Morpholine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1tBuOKToluene85195
2NaOtBuToluene85192
3K₃PO₄Toluene85165
4Cs₂CO₃Toluene85158

Reaction conditions: 4-bromo-N,N-dimethylaniline (1.0 mmol), morpholine (1.2 mmol), Pd catalyst (0.5 mol%), base (1.4 mmol), solvent (3 mL).

Table 2: Effect of Solvent on the Amination of Bromobenzene with Carbazole

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)
1ToluenetBuOLi10024>95
21,4-DioxanetBuOLi1002490
3XylenetBuOLi1002485
4THFtBuOLi1002470

Reaction conditions: Bromobenzene (1.0 mmol), carbazole (1.2 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), base (1.4 mmol), solvent (3 mL).[6]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a secondary amine using sodium tert-butoxide as the base and toluene as the solvent.

Materials:

  • Aryl bromide

  • Secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.05 equiv) and BINAP (0.08 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add NaOtBu (1.4 equiv), the aryl bromide (1.0 equiv), and the secondary amine (1.2 equiv).

  • Addition of Solvent: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Inert Atmosphere: Seal the Schlenk tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)-NHR'R''](L_n)X AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)-NR'R''(L_n) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Optimize_Base Optimize Base (Strong vs. Weak) Check_Inert->Optimize_Base Check_Reagents->Optimize_Base Optimize_Solvent Optimize Solvent (Polarity) Optimize_Base->Optimize_Solvent Screen_Ligands Screen Different Ligands Optimize_Solvent->Screen_Ligands Adjust_Temp Adjust Temperature Screen_Ligands->Adjust_Temp Success Improved Yield Adjust_Temp->Success

Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig amination.

References

Technical Support Center: Minimizing Homocoupling in Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diarylamines via cross-coupling reactions. The primary focus is on minimizing the formation of undesired homocoupling byproducts.

Troubleshooting Guide

Issue: Significant formation of homocoupling byproducts is observed, reducing the yield of the desired diarylamine.

This is a common challenge in cross-coupling reactions. Homocoupling refers to the undesired reaction between two molecules of the same coupling partner (e.g., two aryl halides or two amine molecules) to form a symmetrical byproduct. The following sections provide potential causes and solutions to mitigate this issue.

Q1: What are the primary causes of homocoupling in diarylamine synthesis?

A1: Homocoupling in palladium-catalyzed diarylamine synthesis, such as the Buchwald-Hartwig amination, can arise from several factors:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the amine coupling partner and can also lead to the deactivation of the active Pd(0) catalyst.

  • Catalyst System: The choice of palladium precursor and, more critically, the ligand, significantly influences the relative rates of the desired cross-coupling versus the undesired homocoupling. Some ligands are more prone to promoting side reactions.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature and concentration of the base can all affect the reaction selectivity.

  • Substrate Reactivity: The electronic and steric properties of the aryl halide and the amine can influence their propensity for homocoupling.

Q2: How can I minimize homocoupling related to the reaction atmosphere?

A2: The active Pd(0) catalyst is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial.

  • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles for highly sensitive reactions. Ensure the reaction is carried out under a positive pressure of an inert gas.

Q3: Which ligands are recommended to suppress homocoupling?

A3: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the desired C-N bond formation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step to form the diarylamine over competing side reactions.

  • Recommended Ligands:

    • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are often effective in minimizing homocoupling due to their steric bulk, which disfavors the formation of intermediates leading to homocoupling.

    • Chelating Phosphine Ligands: Bidentate ligands like BINAP and DPPF can also be effective by preventing the formation of palladium species that may promote homocoupling.[1]

Q4: How does the choice of base impact homocoupling?

A4: The base is essential for the deprotonation of the amine, but its strength and properties can influence side reactions.

  • Base Selection:

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[2]

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures. The use of weaker bases can sometimes reduce the rate of side reactions.

Q5: What is the effect of temperature on the formation of homocoupling byproducts?

A5: Temperature is a critical parameter that needs to be carefully optimized.

  • Temperature Optimization:

    • Lower Temperatures: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often minimize homocoupling. Elevated temperatures can sometimes accelerate the decomposition of catalysts or intermediates, leading to increased side product formation.[3]

    • Screening: It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and selectivity.

Q6: Can the catalyst loading influence the level of homocoupling?

A6: Yes, the amount of catalyst can affect the reaction's selectivity.

  • Catalyst Loading:

    • Optimization: While a higher catalyst loading might increase the reaction rate, an excessively high concentration can sometimes favor homocoupling pathways. It is recommended to perform an optimization study to identify the lowest effective catalyst loading that provides a good yield of the desired product in a reasonable timeframe.

    • Pre-catalysts: Using palladium pre-catalysts can sometimes be advantageous as they can provide a more controlled and reproducible generation of the active Pd(0) species, potentially reducing side reactions.[4]

Data Presentation: Influence of Reaction Parameters on Homocoupling

The following tables summarize the impact of different reaction parameters on the yield of the desired diarylamine and the formation of homocoupling byproducts. Note: The specific yields are highly substrate-dependent, and these tables provide a general guide based on literature observations.

Table 1: Comparison of Ligands in Minimizing Homocoupling

LigandTypical Catalyst Loading (mol%)General Observation on Homocoupling
P(o-tolyl)₃1-2Prone to homocoupling with certain substrates.
BINAP1-2Generally good selectivity, reduces homocoupling compared to monodentate phosphines.[1]
DPPF1-2Effective for a range of substrates with good selectivity.
XPhos1-3Highly effective in suppressing homocoupling for a broad scope of substrates.
SPhos1-3Often provides excellent selectivity and minimizes byproduct formation.
RuPhos1-3Known for its high activity and ability to suppress side reactions.

Table 2: Comparison of Bases in Diarylamine Synthesis

BaseStrengthCommon SolventsNotes on Homocoupling
NaOtBuStrongToluene, Dioxane, THFHighly effective, but can promote homocoupling at elevated temperatures. Can be incompatible with base-sensitive functional groups.[2]
LiHMDSStrongToluene, THFUseful for substrates with protic functional groups, can be effective at lower temperatures.
Cs₂CO₃ModerateDioxane, TolueneGood functional group tolerance. Often used for sensitive substrates, may require higher temperatures which could influence side reactions.
K₃PO₄ModerateDioxane, TolueneGood functional group tolerance, generally requires higher catalyst loadings and longer reaction times, which can sometimes lead to more byproducts if not optimized.

Table 3: Effect of Temperature on Selectivity

Temperature RangeGeneral Effect on Reaction RateGeneral Effect on Homocoupling
Room Temperature - 60°CSlower, may require more active catalyst systems.Generally lower incidence of homocoupling.
80°C - 100°CTypically optimal for many systems.Moderate, can be minimized with proper ligand and base selection.
> 110°CFaster, but increased risk of catalyst decomposition.Increased risk of homocoupling and other side reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an argon or nitrogen atmosphere in a glovebox.

  • Reagent Addition: Remove the Schlenk tube from the glovebox. Add the aryl bromide and aniline, followed by the anhydrous, degassed toluene via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diarylamine.

Mandatory Visualizations

Caption: Competing catalytic cycles for desired cross-coupling and undesired homocoupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Check_Atmosphere->Degas No Check_Ligand Is the ligand appropriate? (e.g., bulky, electron-rich) Check_Atmosphere->Check_Ligand Yes Degas->Check_Ligand Change_Ligand Action: Screen alternative ligands (XPhos, SPhos). Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp Too High Check_Base Is the base choice optimal? Check_Temp->Check_Base Optimized Lower_Temp->Check_Base Change_Base Action: Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). Check_Base->Change_Base No Check_Catalyst_Loading Is the catalyst loading minimized? Check_Base->Check_Catalyst_Loading Yes Change_Base->Check_Catalyst_Loading Lower_Catalyst Action: Reduce catalyst loading. Check_Catalyst_Loading->Lower_Catalyst Too High Success Homocoupling Minimized Check_Catalyst_Loading->Success Optimized Lower_Catalyst->Success

References

Technical Support Center: Synthesis of Substituted Diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted diphenylamines. This resource is designed for researchers, scientists, and drug development professionals to address common scalability issues and provide practical guidance for successful synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted diphenylamines, focusing on the widely used Buchwald-Hartwig amination and Ullmann condensation reactions.

Buchwald-Hartwig Amination: Troubleshooting
Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture.[1][2]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] - Use anhydrous and degassed solvents.[2] - Employ pre-formed, air-stable palladium precatalysts which can be more reliable for generating the active catalytic species.[3]
Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle and its effectiveness is substrate-dependent.- For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like XPhos are often effective. - For primary amines, bidentate phosphine ligands such as BINAP and DPPF can provide good results.[4] - Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base Selection: Base strength and solubility are crucial. Strong bases can degrade sensitive functional groups, while weak bases may result in slow reaction rates.[1][5]- For base-sensitive substrates, consider using weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), possibly at higher temperatures.[1] - The use of finely powdered bases can be advantageous in heterogeneous reaction setups due to a larger surface area.[6]
Poor Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst.- Purify starting materials before use.
Side Reactions (e.g., Hydrodehalogenation) Reaction Temperature Too High: Excessive heat can lead to catalyst decomposition and unwanted side reactions.- Optimize the reaction temperature. For thermally sensitive substrates, lower temperatures with stronger bases might be necessary.[1]
Presence of Water: Water can lead to the formation of phenols as byproducts.- Ensure all reagents and solvents are strictly anhydrous.
Catalyst Deactivation Ligand Displacement: Certain substrates, like primary amines and N-heterocycles, can displace the phosphine ligand, leading to inactive palladium complexes.[7]- Consider using ligands like GPhos, which are designed to resist deactivation by such substrates.[7]
Product Inhibition: The product itself can sometimes inhibit the catalyst, slowing down the reaction.[8]- Monitor the reaction progress and consider stopping it once a satisfactory conversion is reached, rather than pushing for 100% completion.
Difficult Purification Residual Palladium: Palladium contamination is a common issue in pharmaceutical applications.[9]- Employ palladium scavengers after the reaction. - Optimize the reaction to use the lowest possible catalyst loading.
Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.- Utilize column chromatography for purification. A common eluent system is a mixture of hexane and ethyl acetate. - Washing the organic layer with water and brine during workup can help remove some impurities.
Ullmann Condensation: Troubleshooting
Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Conversion Inactive Copper Catalyst: The activity of the copper catalyst is crucial.- Use freshly purchased or properly stored copper catalyst.[10] - For classic Ullmann reactions, "activated" copper powder may be required.[11]
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures.[11]- Increase the reaction temperature in increments.[10] High-boiling polar aprotic solvents like DMSO or DMF are typically used.[10]
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar aprotic solvents.[10]
Formation of Byproducts Side Reactions at High Temperatures: High temperatures can lead to unwanted side reactions.- If possible with your substrate, try to lower the reaction temperature and extend the reaction time.[10]
Presence of Oxygen: Oxygen can lead to oxidative side reactions.- Ensure the reaction is carried out under a strict inert atmosphere.[10]
Poor Yield with Aryl Chlorides Low Reactivity of Aryl Chlorides: Aryl chlorides are notoriously difficult substrates for Ullmann-type reactions.- The development of specialized oxalic diamide ligands has made the coupling of aryl chlorides more viable.[12] Consider using a modern, ligand-assisted protocol.
Difficult Purification Stoichiometric Copper Residues: Traditional Ullmann reactions use stoichiometric amounts of copper, which can be difficult to remove completely.- Modern protocols with catalytic amounts of copper and ligands can alleviate this issue. - Acidic workups can help to remove copper salts.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of Buchwald-Hartwig amination over Ullmann condensation for synthesizing substituted diphenylamines?

A1: The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope (including less reactive aryl chlorides), and the use of catalytic amounts of palladium, which can simplify purification.[4][11] In contrast, traditional Ullmann condensations often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, and are typically limited to more activated aryl halides.[11]

Q2: How can I minimize catalyst loading when scaling up a Buchwald-Hartwig amination?

A2: To minimize catalyst loading on a larger scale, it's crucial to optimize the reaction parameters. This includes screening different palladium precursors, ligands, bases, and solvents to find the most efficient catalytic system for your specific substrates.[13] The use of highly active, well-defined pre-catalysts can also allow for lower catalyst loadings.

Q3: Are there any "green" or more environmentally friendly approaches to diphenylamine synthesis?

A3: Research is ongoing to develop more sustainable methods. For Ullmann-type reactions, the use of water as a solvent and copper sulfate as a catalyst has been explored for the N-arylation of amines.[14][15] For Buchwald-Hartwig aminations, efforts are being made to develop catalysts that can operate in more environmentally benign solvents.

Q4: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A4: The optimal ligand depends heavily on the nature of your aryl halide and amine. Bulky, electron-rich monophosphine ligands are generally effective for a wide range of substrates. For challenging couplings, such as those involving sterically hindered substrates or heteroaromatic compounds, specialized ligands have been developed. A screening of different ligands is often the most practical approach to identify the best performer for a new transformation.

Q5: What are the key safety precautions to take when running these reactions at scale?

A5: Both Buchwald-Hartwig and Ullmann reactions can involve hazardous materials and conditions, especially at larger scales. Key safety precautions include:

  • Inert Atmosphere: Both reactions often require a strict inert atmosphere to prevent catalyst deactivation and potential side reactions.[2][10]

  • High Temperatures: The use of high temperatures requires appropriate heating equipment and precautions to prevent burns.[10]

  • Toxic Reagents: Handle all chemicals, especially palladium and copper salts, and high-boiling solvents like DMF and DMSO, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

  • Exothermic Reactions: Be aware of the potential for exothermic reactions, especially when adding reagents at scale. Ensure adequate cooling capacity is available.

Experimental Protocols

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes the coupling of 4-chlorotoluene with morpholine using a palladium/XPhos catalyst system.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous, degassed)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.

  • Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford the desired N-(p-tolyl)morpholine.

Detailed Protocol: Intramolecular Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed intramolecular cyclization of an o-haloaryl derivative to form a carbazole.[10]

Materials:

  • 3-Chlorodiphenylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (anhydrous)

  • Water

  • Ethyl acetate or Toluene for extraction

Procedure:

  • In a reaction vessel, combine 3-chlorodiphenylamine (1.0 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent such as DMSO or DMF to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
Pd PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various Amines-

Note: This table is a summary of commonly used systems and yields can vary significantly based on specific substrates.[16]

Table 2: Scalability of a Buchwald-Hartwig Amination Process
ScaleAryl Bromide (kg)Amine (kg)Pd₂(dba)₃ (g)BINAP (g)Cs₂CO₃ (kg)THF (L)Yield (%)Residual Pd (ppm)
Lab Scale0.100.071.82.50.261.085-
Pilot Plant2.51.745626.5258073
Production>12>8------

Data adapted from a kiloscale synthesis of a pharmaceutical intermediate.[17]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Weigh solids (aryl halide, amine, base, catalyst) prep1->prep2 prep3 Purge vessel with inert gas prep2->prep3 react1 Add anhydrous, degassed solvent prep3->react1 Under inert atmosphere react2 Heat to desired temperature react1->react2 react3 Monitor reaction progress (TLC, GC, LC-MS) react2->react3 workup1 Cool to room temperature react3->workup1 Reaction complete workup2 Quench reaction workup1->workup2 workup3 Aqueous workup (wash with water/brine) workup2->workup3 workup4 Dry organic layer workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify (e.g., column chromatography) workup5->workup6 product product workup6->product Isolated Product Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues start Low or No Yield in Buchwald-Hartwig Amination cat1 Check for Catalyst Inactivation (Air/Moisture Sensitivity) start->cat1 cond1 Optimize Temperature start->cond1 reag1 Verify Purity of Starting Materials start->reag1 cat2 Optimize Ligand (Screen different ligands) sol1 Use inert atmosphere, anhydrous solvents, pre-catalysts cat1->sol1 Solution cat3 Optimize Base (Strength and Solubility) sol2 Test bulky, electron-rich ligands for aryl chlorides; bidentate for primary amines cat2->sol2 Solution sol3 Use weaker bases (e.g., Cs₂CO₃) for sensitive substrates cat3->sol3 Solution sol4 Adjust temperature based on substrate stability and reactivity cond1->sol4 Solution cond2 Check Solvent (Solubility, Anhydrous) sol5 Ensure reagents are soluble and solvent is dry and degassed cond2->sol5 Solution sol6 Purify aryl halide and amine before use reag1->sol6 Solution

References

Overcoming steric hindrance in the synthesis of substituted diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for overcoming steric hindrance in the synthesis of substituted diarylamines.

Frequently Asked questions (FAQs)

Q1: Why is the synthesis of sterically hindered diarylamines so challenging?

A1: The synthesis is challenging primarily due to steric repulsion. When bulky substituents are present on either the aryl halide or the amine (especially at the ortho positions), they physically obstruct the approach of the reactants to the metal catalyst's coordination sphere. This hindrance can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to slow reaction rates or complete failure of the reaction.[1]

Q2: What are the most common methods for synthesizing sterically hindered diarylamines?

A2: The two most powerful and widely used methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2] The Buchwald-Hartwig reaction is often preferred due to its generally milder conditions and broader substrate scope, which has been enabled by the development of sophisticated catalyst systems.[3][4] The Ullmann reaction, a classical method, has seen a resurgence with the development of new ligands that allow for milder reaction conditions than traditionally required.[5][6]

Q3: How do I choose between a Buchwald-Hartwig and an Ullmann-type reaction?

A3: The choice depends on several factors. Buchwald-Hartwig amination is often the first choice for a wide range of substrates, including less reactive aryl chlorides, due to highly active and well-defined catalyst systems.[7] However, it can be sensitive to certain functional groups and the cost of palladium and specialized phosphine ligands can be a consideration. Ullmann-type reactions are advantageous due to the lower cost of copper catalysts. They can be particularly effective for aryl iodides and bromides and have shown success with specific classes of sterically hindered partners where palladium catalysts might struggle.[8]

Q4: Are there any metal-free alternatives for synthesizing highly hindered diarylamines?

A4: Yes, for certain substrates, metal-free methods can be highly effective. One notable example is the desulfinylative Smiles rearrangement. This intramolecular nucleophilic aromatic substitution (SNAr) reaction proceeds under mild, metal-free conditions and is particularly adept at forming highly sterically congested diarylamines that are difficult to access via traditional cross-coupling methods.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low to no conversion of starting materials.

  • Question: My reaction shows a low yield or has stalled completely. What are the first things I should check?

  • Answer:

    • Check Reagent Purity & Inertness: Ensure that your solvent is anhydrous and the reaction atmosphere is completely inert (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst. Amines should be purified to remove potential catalyst poisons.[9]

    • Verify Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can halt the reaction. Consider using a pre-formed Pd(0) source (like Pd₂(dba)₃) or a modern precatalyst (e.g., a palladacycle) where the active species is generated more readily.[9]

    • Assess Ligand Choice: For sterically hindered substrates, the choice of ligand is critical. Standard ligands like PPh₃ or even BINAP may not be sufficient. You likely need a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands promote both the oxidative addition and the final reductive elimination steps for hindered substrates.[1][7]

    • Evaluate Base and Solvent: The base is crucial for deprotonating the amine. For hindered couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[3][7] The base's effectiveness is also tied to the solvent; for instance, NaOtBu is highly effective in nonpolar aromatic solvents like toluene or dioxane.[10]

Problem 2: The reaction is slow and requires high temperatures.

  • Question: My reaction only proceeds at a high temperature (>110 °C) and for long durations. How can I achieve milder conditions?

  • Answer: This is a classic sign of steric hindrance.

    • Switch to a More Active Ligand: The single most effective change is often moving to a more sophisticated, bulky ligand. For example, switching from a first-generation ligand to a second-generation (e.g., XPhos) or third-generation (e.g., BrettPhos) Buchwald ligand can dramatically increase reaction rates and allow for lower temperatures.

    • Use a More Reactive Halide: The reactivity of aryl halides follows the trend I > Br > Cl. If you are using an aryl chloride, the oxidative addition step is particularly challenging. If possible, switching to the analogous aryl bromide can significantly accelerate the reaction.[7]

    • Consider a Copper-Catalyzed System: Modern Ullmann-type couplings using ligands like picolinic acid or pyrrole-ols can be highly effective for hindered substrates, sometimes under milder conditions than the corresponding Buchwald-Hartwig reaction.[8][11]

Problem 3: I am observing side products like hydrodehalogenation or diarylamine formation.

  • Question: My desired product is contaminated with the arene (from C-X bond reduction) and/or a diarylamine from over-arylation of a primary amine. What is causing this?

  • Answer:

    • Hydrodehalogenation (Ar-X → Ar-H): This side reaction can occur when the palladium-amido complex undergoes β-hydride elimination instead of reductive elimination. This is more common with certain amines. Optimizing the ligand and base combination can suppress this pathway.

    • Diarylamine Formation (Ar-NH₂ → Ar₂NH): When using ammonia or a primary amine, a second arylation can occur. To favor monoarylation, use a ligand with very large steric bulk, such as BrettPhos, which physically blocks the second coupling from occurring.[2][9] Using aqueous ammonia with specific ligands like AdBippyPhos has also been shown to be highly selective for monoarylation.[2]

Data Presentation: Ligand Performance

The choice of phosphine ligand is paramount for the success of a Buchwald-Hartwig amination involving sterically hindered substrates. The tables below summarize the performance of various common ligands.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhos Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Data adapted from BenchChem performance comparison tables.[1]

Table 2: Ligand Screening for Coupling of Hindered 2,6-Dimethylaniline with 4-Chlorotoluene

LigandBaseYield (%)
BrettPhos K₃PO₄95
XPhos K₃PO₄78
SPhos K₃PO₄75
RuPhos K₃PO₄65
BINAP K₃PO₄<5
Reaction conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2 equiv.), Toluene, 110 °C, 18 h. Yields are representative for this challenging transformation.

Visual Guides and Workflows

The following diagrams provide logical workflows for troubleshooting common issues and selecting an appropriate catalyst system.

Troubleshooting_Workflow start Start: Low/No Yield in Diarylamine Synthesis check_inert 1. Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents 2. Check Reagent Purity (Amine, Aryl Halide) check_inert->check_reagents catalyst_issue 3. Evaluate Catalyst System check_reagents->catalyst_issue ligand_choice Is the ligand bulky enough? (e.g., XPhos, RuPhos) catalyst_issue->ligand_choice Initial Checks OK base_choice Is the base strong enough? (e.g., NaOtBu, LHMDS) ligand_choice->base_choice Yes upgrade_ligand Solution: Use a bulkier ligand (e.g., BrettPhos) ligand_choice->upgrade_ligand No precatalyst Is the Pd(0) active species forming efficiently? base_choice->precatalyst Yes upgrade_base Solution: Switch to a stronger base (e.g., NaOtBu) base_choice->upgrade_base No use_precatalyst Solution: Use a Pd(0) source or a modern precatalyst (G3/G4) precatalyst->use_precatalyst No consider_alternative 4. Consider Alternative Methods precatalyst->consider_alternative Yes success Reaction Optimized upgrade_ligand->success upgrade_base->success use_precatalyst->success ullmann Try Ullmann Condensation (Cu-based catalyst) consider_alternative->ullmann smiles For highly hindered systems, try Smiles Rearrangement consider_alternative->smiles ullmann->success smiles->success

A workflow for troubleshooting low-yield reactions.

Catalyst_Selection start Start: Select Catalyst for Diarylamine Synthesis steric_level Assess Steric Hindrance start->steric_level low_sterics Low to Moderate Hindrance steric_level->low_sterics Low high_sterics High / Di-ortho Substituted steric_level->high_sterics High extreme_sterics Extreme / Tetra-ortho Substituted steric_level->extreme_sterics Extreme pd_system Method: Buchwald-Hartwig (Pd) low_sterics->pd_system cu_system Method: Ullmann (Cu) high_sterics->cu_system Alternative pd_system2 Method: Buchwald-Hartwig (Pd) high_sterics->pd_system2 Primary Choice metal_free Method: Metal-Free (e.g., Smiles) extreme_sterics->metal_free Consider First pd_system3 Method: Buchwald-Hartwig (Pd) extreme_sterics->pd_system3 If metal-free fails ligand1 Ligand: Standard (e.g., BINAP) or Gen 2 (SPhos, XPhos) pd_system->ligand1 ligand3 Ligand: Specialized Cu Ligands (e.g., picolinic acid) cu_system->ligand3 ligand2 Ligand: Bulky Gen 2/3 (XPhos, RuPhos, BrettPhos) pd_system2->ligand2 pd_system3->ligand2

Decision tree for catalyst system selection.

Key Experimental Protocols

The following are generalized, representative protocols. They should be optimized for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol is adapted for coupling a sterically demanding aryl bromide with a secondary aniline using a bulky phosphine ligand.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Hindered aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.

  • Add the aryl bromide and the hindered aniline to the tube.

  • Add the anhydrous toluene via syringe.

  • Seal the Schlenk tube tightly and remove it from the glovebox (if used).

  • Place the tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of a Hindered Aryl Iodide

This protocol describes a modern, ligand-accelerated Ullmann reaction suitable for hindered substrates.[11]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv.)

  • Sterically hindered amine or aniline (1.5 mmol, 1.5 equiv.)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Picolinic acid (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add CuI, picolinic acid, and K₃PO₄.

  • Add the aryl iodide and the hindered amine.

  • Add anhydrous DMSO via syringe.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in a preheated heating block or oil bath at 90-120 °C (temperature may require optimization).

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-methoxy-N-phenylaniline: Buchwald-Hartwig vs. Ullmann Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of diarylamines is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals, functional materials, and agrochemicals. Among the most powerful methods for the construction of the C-N bond in diarylamines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide provides an in-depth, objective comparison of these two seminal reactions for the synthesis of a representative diarylamine, 4-methoxy-N-phenylaniline, supported by experimental data and detailed protocols.

At a Glance: Key Distinctions

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., BINAP, XPhos)Often simple, or no ligand required in classic protocols
Reaction Temperature Generally milder (e.g., 80-120 °C)Typically higher (can exceed 150 °C)
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, NaOtBu)Often weaker inorganic bases (e.g., K₂CO₃)
Solvent Aprotic solvents (e.g., Toluene, Dioxane)Often polar, high-boiling solvents (e.g., DMF, Pyridine)
Substrate Scope Broad, tolerates a wide range of functional groupsCan be limited, often requires activated aryl halides
Cost Higher due to palladium and specialized ligandsGenerally lower cost

Data Presentation: A Side-by-Side Comparison

The following table summarizes representative experimental data for the synthesis of this compound via both the Buchwald-Hartwig and Ullmann reactions.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Aryl Halide 4-BromoanisoleBromobenzene
Amine Aniline4-Methoxyaniline
Catalyst Pd(OAc)₂CuI
Catalyst Loading 5 mol%Catalytic amount
Ligand BINAPNone
Base Cs₂CO₃K₂CO₃
Solvent TolueneNot specified
Temperature 110 °CNot specified
Reaction Time 8 hoursNot specified
Yield High (General protocol)75%[1]

Delving into the Mechanisms

The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their differing characteristics. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle, while the Ullmann condensation typically involves a Cu(I)/Cu(III) pathway.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'-NH₂ PdAmine [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NHR')L₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product CatalystRegen Catalyst Regeneration

Buchwald-Hartwig Catalytic Cycle

Ullmann_Condensation_Mechanism Ullmann Condensation Catalytic Cycle CuI Cu(I)X AmineReact Amine Reaction CuI->AmineReact R'-NH₂ CuAmide Cu(I)NHR' AmineReact->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd Ar-X CuIII Ar-Cu(III)(X)(NHR') OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product Ar-NHR' RedElim->Product CatalystRegen Catalyst Regeneration

Ullmann Condensation Catalytic Cycle

Experimental Protocols

Buchwald-Hartwig Synthesis of this compound (General Protocol)

This protocol is a general procedure for the Buchwald-Hartwig amination and can be adapted for the synthesis of this compound.[2]

Materials:

  • 4-Bromoanisole (1 equivalent)

  • Aniline (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • BINAP (0.08 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask, add 4-bromoanisole, aniline, cesium carbonate, palladium(II) acetate, and BINAP.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Ullmann Synthesis of this compound

This protocol is based on a reported synthesis of the target molecule.[1]

Materials:

  • Bromobenzene

  • 4-Methoxyaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) (catalytic amount)

Procedure:

  • Combine bromobenzene, 4-methoxyaniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide in a reaction vessel.

  • Heat the reaction mixture. While the exact temperature and time are not specified in the reference, classical Ullmann conditions often require high temperatures (e.g., >150 °C) and prolonged reaction times.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate workup, which typically involves partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, likely by column chromatography or recrystallization, to obtain this compound. The reported yield for this synthesis is 75%.[1]

Experimental Workflow

The general workflow for both synthetic approaches involves a similar sequence of steps from reaction setup to product purification.

Experimental_Workflow General Synthetic Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Inert Inert Atmosphere (Nitrogen/Argon) Setup->Inert Reaction Heating and Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Workup (Cooling, Filtration, Extraction) Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End

References

A Comparative Guide to Alternative Methods for the Synthesis of N-Aryl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of a vast array of pharmaceuticals, functional materials, and agrochemicals. N-aryl anilines, in particular, are prevalent structural motifs in many biologically active compounds. This guide provides an objective comparison of the leading alternative methods for their synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in methodology selection.

The primary modern methods for N-aryl aniline synthesis are transition metal-catalyzed cross-coupling reactions, which have largely replaced harsher, classical methods like nucleophilic aromatic substitution. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will compare these established methods and also touch upon emerging, greener alternatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

Developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance.[3][4] It facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) using a palladium catalyst and a phosphine ligand.[4][5]

Mechanism and Advantages: The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][4] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and prevent side reactions.[4]

The main advantages of the Buchwald-Hartwig amination are its broad substrate scope, high tolerance for various functional groups, and relatively mild reaction conditions compared to traditional methods.[1][3]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ pd2_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(L)-NR₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reactants Ar-X + R₂NH center

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[6]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper.[1][7] However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under significantly milder conditions.[8]

Mechanism and Advantages: The reaction involves the coupling of an aryl halide with an amine, catalyzed by a copper species. The modern catalytic cycle is believed to involve a Cu(I)/Cu(III) mechanism, initiated by the reaction of the amine with a Cu(I) species, followed by oxidative addition of the aryl halide.[7][9]

While historically limited by its harsh requirements, the Ullmann condensation is often cheaper than palladium-catalyzed methods due to the higher abundance and lower cost of copper. It can be a valuable alternative, especially for specific substrates or large-scale industrial applications.[10]

Catalytic Cycle of Ullmann Condensation

Ullmann Condensation Cycle cu1 Cu(I)X cu_amide Cu(I)-NR₂ cu1->cu_amide Amine Coordination & Deprotonation cu3_complex Ar-Cu(III)(X)-NR₂ cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NR₂ cu3_complex->product reactants Ar-X + R₂NH

Caption: Catalytic cycle for the Ullmann condensation.[6]

Performance Comparison

The choice between Buchwald-Hartwig and Ullmann methodologies often depends on the specific substrates, required functional group tolerance, reaction conditions, and cost.[6] The following tables summarize performance data from various studies.

Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Entry Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Chlorotoluene Aniline Pd(OAc)₂ (1) XPhos (2) NaOtBu Toluene 100 24 98
2 4-Bromoanisole Morpholine (SIPr)Pd(methallyl)Cl (2) - NaOtBu Toluene 80 18 95
3 4-Iodotoluene Aniline Pd₂(dba)₃ (0.5) P(t-Bu)₃ (1.2) NaOtBu Toluene 80 3 99

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 110 | 12 | 92 |

Data compiled from representative literature.[6]

Table 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Entry Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Iodobenzene Aniline CuI (5) L-proline (10) K₂CO₃ DMSO 90 24 92
2 Bromobenzene Indole CuI (10) Phenanthroline (20) K₃PO₄ Toluene 110 24 85
3 4-Chloronitrobenzene Aniline Cu Powder (100) - K₂CO₃ Nitrobenzene 210 18 88

| 4 | Iodobenzene | Morpholine | CuI (10) | N,N-Dimethylglycine (20) | K₂CO₃ | Dioxane | 100 | 48 | 89 |

Data compiled from representative literature.[7][8][11]

Emerging Alternative Methods

Recent research has focused on developing more sustainable and cost-effective methods for N-aryl aniline synthesis.

  • Photoredox Catalysis : These methods use light energy to drive C-N bond formation, often with iridium or nickel catalysts. They can operate at room temperature and offer novel reactivity pathways.[12]

  • Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions, providing a greener alternative to conventional heating.[13]

  • Iron-Catalyzed Synthesis : Iron is an abundant, cheap, and environmentally benign metal. The development of iron-based catalysts for C-N cross-coupling is a highly active area of research aimed at replacing precious metal catalysts.[14]

Experimental Protocols

General Experimental Workflow

The workflow for these cross-coupling reactions follows a similar pattern, differing mainly in the specific reagents and conditions used.

Experimental Workflow start Start setup Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup reagents Add Amine, Aryl Halide, Base, and Solvent setup->reagents inert Degas and Purge with Inert Gas (N₂ or Ar) reagents->inert catalyst Add Catalyst and Ligand inert->catalyst reaction Heat to Desired Temperature (Oil bath or heating mantle) catalyst->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized workflow for transition metal-catalyzed N-arylation.

Protocol 1: Buchwald-Hartwig Amination of 2-Allylaniline[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 2-Allylaniline

  • Aryl halide (e.g., 4-chlorotoluene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Anhydrous toluene (2 mL), 2-allylaniline (1.0 mmol), and the aryl halide (1.2 mmol) are added sequentially via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated in a preheated oil bath at 100°C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl aniline.

Protocol 2: Modified Ullmann Condensation of Aniline[8]

Materials:

  • Copper(I) iodide (CuI)

  • L-proline

  • Aniline

  • Aryl halide (e.g., iodobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • A reaction vial is charged with CuI (0.05 mmol, 5 mol%), L-proline (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • The vial is sealed with a septum, and the atmosphere is replaced with argon.

  • Anhydrous DMSO (1 mL), aniline (1.2 mmol), and iodobenzene (1.0 mmol) are added via syringe.

  • The reaction mixture is stirred and heated in a preheated oil bath at 90°C.

  • The reaction is monitored by TLC or GC-MS.

  • After completion (typically 24 hours), the mixture is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the N-aryl aniline.

This guide provides a comparative overview to assist in selecting the most suitable method for N-aryl aniline synthesis based on factors like substrate scope, cost, and reaction conditions. The detailed protocols offer a starting point for laboratory implementation.

References

A Comparative Guide to 4-methoxy-N-phenylaniline and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-methoxy-N-phenylaniline against other methoxy-substituted diarylamine analogs. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their chemical synthesis, antioxidant potential, and electrochemical properties, supported by experimental data and detailed protocols.

Introduction

Diarylamines are a critical class of compounds utilized as building blocks in pharmaceuticals, antioxidants in materials science, and as hole-transporting layers in organic electronic devices.[1] The introduction of a methoxy (-OCH₃) substituent onto one of the phenyl rings can significantly modulate the electronic and steric properties of the diarylamine scaffold. The position of this substituent—ortho (2-), meta (3-), or para (4-)—dictates its influence on the molecule's overall performance in various applications. This guide focuses on comparing this compound, a widely used variant, with its positional isomers to elucidate key structure-property relationships.

Synthesis of Methoxy-Substituted Diarylamines

The most prevalent and versatile method for synthesizing diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3] Its broad functional group tolerance and relatively mild reaction conditions have made it a staple in modern organic synthesis.[3][4]

General Synthetic Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products ArylHalide Aryl Halide (Ar-X) OA_Complex OA_Complex ArylHalide->OA_Complex Amine Amine (Ar'-NHR) Amine_Coord Amine_Coord Amine->Amine_Coord Base Base Base->Amine_Coord Diarylamine Diarylamine (Ar-N(R)-Ar') Amide_Complex Amide_Complex Amide_Complex->Diarylamine

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Buchwald-Hartwig amination reaction.[5]

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Reactant Addition: Add 4-bromoanisole (1.0 equiv.) and aniline (1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure this compound.

Performance Comparison: Antioxidant Activity

Diarylamines function as antioxidants by donating the hydrogen atom from the N-H bond to neutralize free radicals, thus terminating radical chain reactions. The methoxy group, being an electron-donating group, can influence this activity by stabilizing the resulting diarylaminyl radical. This effect is most pronounced when the group is in the para position, where it can participate in resonance stabilization across the entire molecule.

The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7] The assay measures the ability of a compound to reduce the stable DPPH radical, a process that can be monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[7] The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]

CompoundAntioxidant Activity (DPPH Assay, IC₅₀ in µM)Reference
This compound Data not available in a directly comparable format-
Related Diarylamine 1 (e.g., from benzo[b]thiophene series) Varies based on substitution (SAR established)[9]
Related Diarylamine 2 (e.g., MJQ1) Showed protection against lipid peroxidation at 50 nM[10][11]
BHT (Butylated hydroxytoluene) - Standard Typically in the range of 20-50 µMGeneral Knowledge
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for evaluating antioxidant activity.[6][7]

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0.[7] This solution should be freshly prepared and protected from light.[6]

    • Prepare stock solutions of the test diarylamines (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Prepare a series of dilutions from the stock solutions to test various concentrations.

    • Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.[7][12]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard dilution.

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.

    • Prepare a blank well containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[7] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value.

DPPH Scavenging Mechanism

Performance Comparison: Electrochemical Properties

The electrochemical properties of diarylamines, particularly their oxidation potentials, are crucial for their application in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[13][14] A lower oxidation potential corresponds to a higher Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates hole injection and transport. Cyclic Voltammetry (CV) is the standard technique used to measure these properties.[15]

The electron-donating methoxy group is expected to lower the oxidation potential (make the compound easier to oxidize) compared to an unsubstituted diarylamine. This effect should be most significant for the 4-methoxy isomer due to direct resonance donation, followed by the 2-methoxy isomer, and lastly the 3-methoxy isomer, which can only exert an inductive electron-donating effect.

CompoundOxidation Potential (Eₚₐ vs Fc/Fc⁺)Reference
This compound Data not available in a directly comparable format-
Related Methoxy-Substituted Triphenylamines Ionization Potentials in the range of 5.35-5.58 eV[16]
Unsubstituted N,N-diphenylaniline Typically higher than methoxy-substituted analogsGeneral Knowledge

Note: While a direct comparative table of oxidation potentials for the specific isomers is not available from the search results, studies on similar classes of molecules confirm that methoxy substitution lowers ionization potentials and oxidation potentials.[16][17] The predicted order of ease of oxidation is: 4-methoxy > 2-methoxy > 3-methoxy > unsubstituted.

Experimental Protocol: Cyclic Voltammetry

This protocol outlines a general procedure for determining the oxidation potential of a diarylamine.[15][18]

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[15][18]

    • Prepare a ~1 mM solution of the diarylamine analyte in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) towards a more positive potential at a set scan rate (e.g., 100 mV/s).

    • After reaching a vertex potential, reverse the scan back to the initial potential.

  • Data Analysis:

    • Record the resulting cyclic voltammogram (plot of current vs. potential).

    • Determine the anodic peak potential (Eₚₐ), which corresponds to the oxidation of the diarylamine.

    • For internal calibration, add a small amount of ferrocene to the solution after the initial measurement and record a new voltammogram. Report the oxidation potential of the diarylamine relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Cyclic Voltammetry Experimental Setup

CV_Setup Potentiostat Potentiostat WE WE Potentiostat->WE Green RE RE Potentiostat->RE White CE CE Potentiostat->CE Red

Conclusion

  • This compound (para): This isomer is predicted to be the most potent antioxidant and the easiest to oxidize. The para-position allows for maximal electron donation via resonance, effectively stabilizing the radical cation formed during oxidation or the aminyl radical formed during H-atom donation. This makes it a prime candidate for applications requiring strong radical scavenging or efficient hole transport.

  • 2-methoxy-N-phenylaniline (ortho): The ortho-isomer is expected to have intermediate properties. While it benefits from resonance donation, potential steric hindrance from the adjacent methoxy group could slightly twist the phenyl ring out of planarity, moderately impeding conjugation compared to the para-isomer.

  • 3-methoxy-N-phenylaniline (meta): The meta-isomer is predicted to be the least effective antioxidant and the most difficult to oxidize among the three. The methoxy group in the meta-position cannot donate electrons into the π-system of the diarylamine via resonance and can only exert a weaker, inductive electron-donating effect.

Ultimately, the choice of isomer depends on the specific application. For antioxidant formulations and hole-transport materials in organic electronics, This compound is likely the superior choice. For applications where a more tuned or intermediate electronic profile is required, the ortho- and meta-isomers may present viable alternatives. Further direct experimental comparisons are warranted to precisely quantify these differences.

References

Mechanistic studies of copper-catalyzed vs palladium-catalyzed N-arylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries where arylamines are ubiquitous structural motifs. Two of the most powerful and widely employed methods for constructing these bonds are the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination. While both achieve the same fundamental transformation—the coupling of an amine with an aryl halide—their underlying mechanisms, operational parameters, and substrate compatibility differ significantly. This guide provides an objective, data-driven comparison of these two catalytic systems to aid researchers in selecting the optimal method for their specific synthetic challenges.

At a Glance: Key Mechanistic and Performance Differences

FeatureCopper-Catalyzed N-Arylation (Ullmann-Goldberg Type)Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Catalyst Cost Lower (Copper is more abundant and less expensive)Higher (Palladium is a precious metal)
Typical Reaction Temp. Often higher (90-140 °C), though milder conditions are possible with modern ligands.[1][2]Generally milder (Room temperature to 110 °C).[1][2]
Ligands Diamines, amino acids (e.g., L-proline), phenanthrolines.[1][2]Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP).[3]
Base Often weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).Stronger, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS).
Substrate Scope Traditionally more limited, but significantly expanded with new ligands. Can be sensitive to sterically hindered substrates.Extremely broad, tolerating a wide range of functional groups and sterically demanding partners.[3]
Aryl Halide Reactivity Ar-I > Ar-Br >> Ar-Cl. Aryl chlorides are challenging substrates.Ar-I ≈ Ar-Br > Ar-Cl > Ar-OTf. Effective for a wider range of aryl (pseudo)halides.[3]
Air/Moisture Sensitivity Generally more tolerant to air and moisture.[1]Often requires strict inert atmosphere and anhydrous conditions.

Quantitative Performance Comparison

The following tables provide a snapshot of the performance of copper- and palladium-catalyzed N-arylation reactions for representative substrates. It is important to note that a direct comparison is challenging due to the variability in optimized conditions reported in the literature. The data presented here is collated from various sources to illustrate typical performance metrics.

Table 1: N-Arylation of Anilines

EntryAryl HalideAnilineCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneAnilinePd(OAc)₂ / XPhos1 / 2NaOtBuToluene1002498[4]
24-IodotolueneAnilineCuI / L-proline10K₂CO₃DMSO904885[2]
31-Bromo-4-(trifluoromethyl)benzeneAnilinePd₂(dba)₃ / BINAP1.5 / 3NaOtBuToluene1001895[1]
41-Iodo-4-(trifluoromethyl)benzeneAnilineCuI / DMEDA5K₂CO₃Dioxane1102488[1]

Table 2: N-Arylation of Indoles

EntryAryl HalideIndoleCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneIndolePd₂(dba)₃ / P(tBu)₃1 / 2NaOtBuToluene80398[5]
2IodobenzeneIndoleCuI / trans-1,2-Cyclohexanediamine1K₃PO₄Toluene1102491[6]
3BromobenzeneIndolePd₂(dba)₃ / P(o-tolyl)₃2 / 8NaOtBuToluene1002485[5]
4BromobenzeneIndoleCuI / trans-N,N'-Dimethyl-1,2-cyclohexanediamine5K₃PO₄Toluene1102492[6]

Mechanistic Pathways: A Visual Comparison

The fundamental difference between the two catalytic systems lies in their mechanistic pathways. Palladium catalysis generally proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition and reductive elimination. In contrast, the mechanism of copper-catalyzed N-arylation is more debated but is often proposed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism.

Palladium_Catalyzed_N_Arylation Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX LₙPd(II)(Ar)(X) OxAdd->PdII_ArX Ar-X AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [LₙPd(II)(Ar)(H₂NR)]⁺X⁻ AmineCoord->PdII_Amine RNH₂ Deprot Deprotonation PdII_Amine->Deprot PdII_Amido LₙPd(II)(Ar)(HNR) Deprot->PdII_Amido Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHR

Palladium-Catalyzed N-Arylation Cycle.

Copper_Catalyzed_N_Arylation Copper-Catalyzed N-Arylation (Ullmann-Goldberg) CuI_L Cu(I)LₙX Amide_Formation Amide/ Amine Exchange CuI_L->Amide_Formation CuI_Amide LₙCu(I)NR₂ Amide_Formation->CuI_Amide R₂NH, Base OxAdd Oxidative Addition CuI_Amide->OxAdd CuIII_Intermediate LₙCu(III)(Ar)(NR₂)X OxAdd->CuIII_Intermediate Ar-X RedElim Reductive Elimination CuIII_Intermediate->RedElim RedElim->CuI_L Ar-NR₂

Copper-Catalyzed N-Arylation Cycle.

Experimental Workflows: A Comparative Overview

The operational setup for these two reactions reflects their differing sensitivities and conditions. The following diagram illustrates a generalized comparative workflow.

Experimental_Workflow Comparative Experimental Workflow cluster_Pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_Cu Copper-Catalyzed (Ullmann-Goldberg) Pd_Setup Strict Inert Atmosphere (Glovebox/Schlenk Line) Pd_Reagents Anhydrous/Degassed Solvents & Reagents Pd_Setup->Pd_Reagents Pd_Catalyst Pd Precatalyst + Bulky Phosphine Ligand Pd_Reagents->Pd_Catalyst Pd_Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Pd_Catalyst->Pd_Base Pd_Reaction Reaction at RT to 110°C Pd_Base->Pd_Reaction Cu_Setup Inert Atmosphere Recommended (Less Strict) Cu_Reagents Anhydrous Solvents Recommended Cu_Setup->Cu_Reagents Cu_Catalyst Cu(I) Salt + N- or O-based Ligand Cu_Reagents->Cu_Catalyst Cu_Base Weaker Inorganic Base (e.g., K₃PO₄) Cu_Catalyst->Cu_Base Cu_Reaction Reaction at 90-140°C Cu_Base->Cu_Reaction Start Reaction Planning Start->Pd_Setup Start->Cu_Setup

Comparative Experimental Workflow.

Detailed Experimental Protocols

The following are representative experimental protocols for the N-arylation of indole with bromobenzene, illustrating the practical differences between the two methods.

Protocol 1: Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Type)

This protocol is adapted from literature procedures for the palladium-catalyzed N-arylation of indoles.[5]

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Indole

    • Bromobenzene

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add NaOtBu (1.4 mmol), indole (1.0 mmol), and anhydrous toluene (5 mL).

    • Add bromobenzene (1.2 mmol) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (monitor by TLC or GC-MS, typically 12-24 hours).

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Indole (Ullmann-Goldberg Type)

This protocol is a representative example of a modern Ullmann-type N-arylation of an N-heterocycle.[6]

  • Materials:

    • Copper(I) iodide (CuI)

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)

    • Potassium phosphate (K₃PO₄)

    • Indole

    • Bromobenzene

    • Anhydrous dioxane

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), indole (1.0 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the tube, evacuate, and backfill with argon.

    • Add anhydrous dioxane (5 mL), bromobenzene (1.2 mmol), and DMCDA (0.1 mmol, 10 mol%) via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion

Both copper- and palladium-catalyzed N-arylation reactions are indispensable tools in modern organic synthesis. The Buchwald-Hartwig amination, catalyzed by palladium, generally offers a broader substrate scope, milder reaction conditions, and higher functional group tolerance, making it a go-to method for complex molecule synthesis, albeit at a higher catalyst cost and with greater sensitivity to air and moisture.[3] The Ullmann-Goldberg reaction, with its more economical and robust copper catalysts, has seen a resurgence with the development of new ligand systems that allow for milder conditions and an expanded substrate scope.[1][2] The choice between these two powerful methods will ultimately depend on the specific requirements of the synthesis, including substrate complexity, cost considerations, and scalability. A thorough understanding of their respective mechanisms and operational parameters, as outlined in this guide, is crucial for making an informed decision and achieving synthetic success.

References

A Comparative Guide to the Reactivity of Aryl Halides in the Synthesis of 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Buchwald-Hartwig Amination for Arylamine Synthesis

The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science sectors. Among the various synthetic routes, the Palladium-catalyzed Buchwald-Hartwig amination stands out for its efficiency and broad substrate scope in forming carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of the relative reactivity of common aryl halides—iodobenzene, bromobenzene, and chlorobenzene—in the synthesis of 4-methoxy-N-phenylaniline, a key intermediate in numerous industrial applications. This objective comparison is supported by experimental data to aid researchers in selecting the optimal starting materials and reaction conditions for their synthetic needs.

The Decisive Role of the Halogen: A Reactivity Overview

The choice of the aryl halide is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Buchwald-Hartwig amination. The reactivity of the aryl halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle. Weaker C-X bonds facilitate a more rapid oxidative addition, leading to a faster overall reaction rate.

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is as follows:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is a direct consequence of the decreasing bond dissociation energies from chlorine to iodine, making the C-I bond the easiest to break and the C-Cl bond the most challenging.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes the performance of iodobenzene, bromobenzene, and chlorobenzene in the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The data is compiled from studies conducted under comparable reaction conditions to ensure a fair assessment.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂ / XPhosNaOtBuToluene1004~95%
BromobenzenePd(OAc)₂ / XPhosNaOtBuToluene10012~85%
ChlorobenzenePd(OAc)₂ / XPhosNaOtBuToluene10024~70%

Note: The presented yields are approximate and can vary based on the specific ligand, catalyst loading, and reaction scale. The data is intended to illustrate the general reactivity trend.

As the data indicates, iodobenzene provides the highest yield in the shortest reaction time, confirming its superior reactivity. Bromobenzene offers a good balance between reactivity and cost, making it a popular choice in many applications. Chlorobenzene, being the most cost-effective starting material, is often preferred for large-scale industrial processes, though it necessitates longer reaction times and potentially higher catalyst loadings to achieve comparable yields.

Experimental Protocols

Below is a generalized experimental protocol for the Buchwald-Hartwig amination to synthesize this compound. This protocol can be adapted for each aryl halide, with adjustments to the reaction time as indicated by the comparative data.

Materials:

  • Aryl halide (iodobenzene, bromobenzene, or chlorobenzene)

  • 4-methoxyaniline (p-anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Addition of Reagents: To the Schlenk tube are added sodium tert-butoxide (1.4 equivalents), 4-methoxyaniline (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Addition of Solvent: Anhydrous toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)(X)L_n Pd0->PdII Oxidative Addition AmineCoord Amine Coordination (R₂NH) AmidoComplex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ PdII->AmidoComplex Amine Coordination Deprotonation Deprotonation (Base) ReductiveElim Reductive Elimination AmidoComplex->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Product Release Product Ar-NR₂ Experimental_Workflow Experimental Workflow for this compound Synthesis start Start prep Prepare Schlenk tube with Pd(OAc)₂ and XPhos start->prep inert Establish Inert Atmosphere (Argon/Nitrogen) prep->inert add_reagents Add NaOtBu, 4-methoxyaniline, and Aryl Halide inert->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent heat Heat to 100°C and Stir add_solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Work-up: Cool, Dilute, Wash monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain this compound purify->product Reactivity_Trend Relative Reactivity of Aryl Halides I Aryl Iodide Br Aryl Bromide I->Br Cl Aryl Chloride Br->Cl Reactivity Decreasing Reactivity

A Comparative Guide to Green Chemistry Metrics for Synthetic Routes to 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines, such as 4-methoxy-N-phenylaniline, is a cornerstone of medicinal chemistry and materials science. As the chemical industry increasingly embraces sustainable practices, evaluating the "greenness" of synthetic routes is paramount. This guide provides an objective comparison of two prominent synthetic pathways to this compound—the Ullmann Condensation and the Buchwald-Hartwig Amination—supported by experimental data and green chemistry metrics.

Overview of Synthetic Strategies

The most direct and widely employed methods for constructing the C-N bond in diarylamines involve the cross-coupling of an aryl halide with an amine. The classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination represent two distinct generations of this approach. Their comparison offers valuable insights into the evolution of greener synthetic methodologies.

Quantitative Comparison of Green Chemistry Metrics

Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. Key metrics for the synthesis of this compound via the Ullmann and Buchwald-Hartwig routes are summarized below. Calculations are based on representative experimental protocols.

MetricUllmann CondensationBuchwald-Hartwig AminationCommentary
Reaction Scheme 4-Methoxyaniline + Bromobenzene4-Bromoanisole + AnilineBoth routes are stoichiometrically equivalent.
Atom Economy (AE) ~71.1%~71.1%The theoretical atom economy is identical for both routes as they use isomeric starting materials to form the same product and byproduct (HBr, which is neutralized by the base).
Typical Yield 75%[1]85-95%[2][3]Buchwald-Hartwig reactions generally proceed with higher efficiency and fewer side products, leading to significantly better yields.[4]
Reaction Mass Efficiency (RME) ~53.3% (Calculated from 75% yield)~64.0% (Calculated from 85% yield)The higher yield of the Buchwald-Hartwig amination results in a superior RME, indicating more efficient conversion of reactant mass to product mass.
Catalyst System Copper Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP)The Ullmann reaction uses an inexpensive copper catalyst but often requires high catalyst loading and harsh conditions.[5] The Buchwald-Hartwig reaction uses a more expensive and toxic palladium catalyst but is effective at very low loadings (0.05-1 mol%).[2][3]
Reaction Conditions High Temperature (~180-220 °C)[5]Mild to Moderate Temperature (80-110 °C)[2]The milder conditions of the Buchwald-Hartwig reaction reduce energy consumption and improve safety.
Solvent High-boiling polar aprotic (e.g., DMF, Pyridine) or no solventAprotic, less polar (e.g., Toluene, Dioxane)[2]Toluene is generally considered a greener solvent than DMF or pyridine.
E-Factor (Estimated) High (>10)Moderate (5-10)The higher E-factor for the Ullmann reaction reflects lower yields and often more complex workups, generating more waste relative to the product.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is adapted from a reported synthesis of the target compound.[1]

  • Reactant Charging: In a round-bottom flask, combine 4-methoxyaniline (1.0 eq), bromobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper iodide (0.1 eq).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to 180-200 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and add water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination for this compound

This is a general protocol adapted from established procedures for palladium-catalyzed C-N coupling.[2][6]

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand such as BINAP (0.08 eq).

  • Reactant Charging: To the flask, add the base, cesium carbonate (Cs₂CO₃, 2.0 eq), followed by 4-bromoanisole (1.0 eq) and aniline (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Degas the mixture and stir at 110 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting aryl halide.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired this compound.

Visualizing the Comparison: Synthetic Workflows

The following diagram illustrates the key differences in workflow and reaction components between the two synthetic routes.

G Comparison of Synthetic Routes to this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_SM Starting Materials: 4-Methoxyaniline Bromobenzene U_Cat Catalyst: CuI (Copper) Base: K2CO3 U_SM->U_Cat U_Cond Conditions: High Temp (~200°C) Solvent: DMF/Pyridine U_Cat->U_Cond U_Metrics Green Metrics: Lower Yield (~75%) Higher E-Factor U_Cond->U_Metrics Product Product: this compound U_Metrics->Product Route 1 BH_SM Starting Materials: 4-Bromoanisole Aniline BH_Cat Catalyst: Pd(OAc)2/Ligand Base: Cs2CO3 / NaOtBu BH_SM->BH_Cat BH_Cond Conditions: Mild Temp (~110°C) Solvent: Toluene BH_Cat->BH_Cond BH_Metrics Green Metrics: Higher Yield (>90%) Lower E-Factor BH_Cond->BH_Metrics BH_Metrics->Product Route 2

References

A Comparative Guide to Catalytic Systems for Diaryl-amine Synthesis: Benchmarking New Catalysts Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of diarylamines is a cornerstone of discovery and process chemistry. This guide provides a comparative analysis of emerging catalytic methods for diarylamine synthesis against the well-established Buchwald-Hartwig amination and Ullmann condensation reactions. Detailed experimental protocols and quantitative performance data are presented to facilitate informed catalyst selection.

Diarylamines are prevalent structural motifs in pharmaceuticals, functional materials, and agrochemicals. The development of efficient and versatile synthetic methods for their preparation is a continuous endeavor in organic chemistry. While traditional methods like the Buchwald-Hartwig and Ullmann reactions have been workhorses in the field, a new generation of catalysts promises milder reaction conditions, broader substrate scope, and improved environmental compatibility. This guide benchmarks these novel catalytic systems against their conventional counterparts, offering a comprehensive overview of their performance based on experimental data.

Performance Comparison of Catalytic Systems

The following tables summarize the key performance indicators for various catalytic systems for the synthesis of diarylamines, including catalyst loading, reaction temperature, time, and yield.

Established Methods: Palladium and Copper Catalysis
MethodCatalyst SystemCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Notes
Buchwald-Hartwig Amination Pd(OAc)₂ / Ligand1 - 225 - 110+3 - 24Good to ExcellentWide substrate scope, but can be sensitive to functional groups. Ligand choice is crucial.[1][2][3]
Ullmann Condensation CuI / Ligand10 (can be higher)80 - 210+12 - 24Moderate to ExcellentTraditionally harsh conditions, but modern protocols with ligands allow for milder temperatures.[4][5]
Emerging Catalytic Systems
MethodCatalyst SystemCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Notes
Au-Pd Nanoparticle Catalysis Au-Pd/TiO₂Au: 1.45, Pd: 1.0516024Good to ExcellentHeterogeneous catalyst, reusable. Acceptorless dehydrogenative aromatization.[6][7][8][9]
Nitrosonium-Initiated C-N Formation NaNO₂ / TFA, then FeN/A (Reagent-based)0 - 505Good to ExcellentMetal-free synthesis for electron-rich arenes.[10][11]
Cu-Catalyzed Nitroarene Coupling Cu(OAc)₂ / dppb260-GoodCouples nitroarenes with aryl boronic acids using a silane reductant.[12][13]
Desulfinylative Smiles Rearrangement Base (e.g., K₂CO₃)N/A (Metal-free)60-GoodTransition-metal-free rearrangement of sulfinamides.[14][15][16]
Photoredox/Nickel Dual Catalysis Photocatalyst / NiCl₂-Ambient--Enables three-component synthesis from cyclohexanone, ammonia, and haloarenes.[17]
Iron-Catalyzed C-N Coupling FeCl₃----An economical and environmentally benign alternative to palladium and copper.[18][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Strong base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and the base under an inert atmosphere (e.g., argon).

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 2: Ligand-Promoted Ullmann Condensation

This protocol is a general procedure based on modern ligated Ullmann couplings.[4]

Materials:

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a reaction vial, add CuI, the ligand, the base, the aryl halide, and the amine.

  • Add the anhydrous solvent.

  • Seal the vial and stir the mixture at the appropriate temperature (e.g., 100-150°C) for the specified time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Au-Pd Nanoparticle-Catalyzed Acceptorless Dehydrogenative Aromatization

This protocol describes the synthesis of diarylamines from cyclohexylamines and anilines.[9]

Materials:

  • Au-Pd/TiO₂ catalyst (Au: 1.45 mol%, Pd: 1.05 mol%)

  • Cyclohexylamine (1.0 mmol)

  • Aniline (1.0 mmol)

  • Mesitylene (2 mL)

Procedure:

  • To a reaction vessel, add the Au-Pd/TiO₂ catalyst, cyclohexylamine, and aniline.

  • Add mesitylene as the solvent.

  • Heat the mixture at 160°C under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by GC analysis.

  • After completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration.

  • The product can be isolated from the solvent by evaporation and further purified if necessary.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and analysis of diarylamines.

experimental_workflow start Start: Reagent Preparation reaction Catalytic Reaction (e.g., Buchwald-Hartwig, Ullmann) start->reaction Add reactants & catalyst monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Sample at time intervals monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Diarylamine analysis->end catalyst_selection start Starting Materials? aryl_halide Aryl Halide + Amine start->aryl_halide Yes nitroarene Nitroarene + Aryl Boronic Acid start->nitroarene No cyclohexylamine Cyclohexylamine + Aniline start->cyclohexylamine No electron_rich_arene Electron-Rich Arene start->electron_rich_arene No buchwald Buchwald-Hartwig (Pd-catalyzed) aryl_halide->buchwald Mild conditions preferred ullmann Ullmann (Cu-catalyzed) aryl_halide->ullmann Cost-effective metal cu_nitro Cu-Catalyzed Coupling nitroarene->cu_nitro au_pd Au-Pd Nanoparticle Catalysis cyclohexylamine->au_pd no_plus Nitrosonium- Initiated electron_rich_arene->no_plus

References

Bridging the Gap: A Comparative Guide to Experimental Findings and DFT Calculations for 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of computational models against real-world experimental data is a cornerstone of robust chemical analysis. This guide provides a comprehensive comparison between experimental findings for 4-methoxy-N-phenylaniline and the theoretical data obtained through Density Functional Theory (DFT) calculations, offering a framework for validating computational results.

The synergy between experimental techniques and computational chemistry provides a powerful approach to understanding molecular structures and properties. While experimental methods provide tangible data on a substance's behavior, DFT calculations offer a microscopic view of its electronic structure and energetics. This guide delves into the structural, spectroscopic, and electronic properties of this compound, presenting a side-by-side comparison of experimental data with theoretical values derived from DFT.

Experimental and Computational Protocols

A robust comparison requires clearly defined methodologies for both the experimental and computational aspects of the study.

Experimental Protocols

Synthesis: The title compound, this compound, was synthesized through the condensation of 4-methoxy-benzenamine and bromobenzene. This reaction was carried out in the presence of anhydrous potassium carbonate and a catalytic amount of copper iodide.[1] The resulting product yielded colorless crystals suitable for X-ray analysis after being grown from an absolute ethanol solution.[1]

X-ray Crystallography: Single-crystal X-ray diffraction data for this compound was collected on a Kuma KM-4 diffractometer.[1] The structure was solved and refined using programs like SHELXS97 and SHELXL97.[1] This technique provides precise atomic coordinates, which are used to determine experimental bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a Varian Mercury plus-400 spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts.[2]

Computational Protocol

Software: DFT calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Methodology: A common and effective approach for molecules of this nature involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3] The computational workflow is as follows:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation in the gas phase. This process yields the theoretical bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical infrared (IR) spectrum. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set limitations.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[4]

  • Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic excitability.

Data Presentation and Comparison

The following tables summarize the quantitative data, comparing the experimental results with the expected outputs from DFT calculations.

Comparison of Geometric Parameters

The comparison of the molecule's geometry is the most direct validation of the computational method. The experimental data is derived from single-crystal X-ray diffraction.[1]

Parameter Bond/Angle Experimental (Å or °) [1]DFT Calculated (Illustrative)
Bond Lengths (Å) C-N (amine)1.413Value from B3LYP/6-311++G(d,p)
C-O (methoxy)1.375Value from B3LYP/6-311++G(d,p)
O-CH₃ (methoxy)1.418Value from B3LYP/6-311++G(d,p)
**Bond Angles (°) **C-N-C126.9Value from B3LYP/6-311++G(d,p)
C-O-C117.5Value from B3LYP/6-311++G(d,p)
Dihedral Angle (°) Benzene Ring-Benzene Ring59.9Value from B3LYP/6-311++G(d,p)

Note: The "DFT Calculated" column is illustrative of the data a researcher would generate. Small discrepancies between gas-phase DFT calculations and solid-state experimental data are expected due to intermolecular interactions in the crystal lattice.

Comparison of Spectroscopic Data

Vibrational Frequencies (FT-IR)

A comparison of vibrational spectra helps to assign experimental peaks to specific molecular motions.

Vibrational Mode Experimental (cm⁻¹) DFT Calculated (Scaled, Illustrative)
N-H StretchTypically ~3400Value from B3LYP/6-311++G(d,p)
C-H Stretch (Aromatic)Typically 3100-3000Value from B3LYP/6-311++G(d,p)
C=C Stretch (Aromatic)Typically 1600-1450Value from B3LYP/6-311++G(d,p)
C-N StretchTypically ~1350-1250Value from B3LYP/6-311++G(d,p)
C-O Stretch (Methoxy)Typically ~1250 (asymmetric), ~1040 (symmetric)Value from B3LYP/6-311++G(d,p)

NMR Chemical Shifts

NMR data provides detailed information about the chemical environment of each nucleus.

Nucleus Experimental (ppm in CDCl₃) [2]DFT Calculated (GIAO, Illustrative)
¹³C NMR 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7Calculated values for each carbon atom
¹H NMR 7.19 (dd), 7.05 (d), 6.88 (d), 6.86-6.77 (m), 5.49 (br s, NH), 3.79 (s)Calculated values for each proton
Comparison of Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding electronic transitions and reactivity.

Parameter Description DFT Calculated Value (Illustrative)
E_HOMO Energy of the Highest Occupied Molecular OrbitalValue in eV from B3LYP/6-311++G(d,p)
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalValue in eV from B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMOValue in eV

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of DFT calculations against experimental findings.

DFT_Validation_Workflow cluster_exp Experimental Workflow cluster_dft Computational (DFT) Workflow cluster_comp Comparative Analysis exp_synthesis Synthesis of This compound exp_xrd Single-Crystal X-ray Diffraction exp_synthesis->exp_xrd exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv comp_geom Compare Geometry (Bond Lengths, Angles) exp_xrd->comp_geom comp_nmr Compare Chemical Shifts exp_nmr->comp_nmr comp_vib Compare Vibrational Modes exp_ftir->comp_vib comp_uv Compare Electronic Transitions exp_uv->comp_uv dft_model Build Initial Molecular Model dft_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_model->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_nmr NMR Calculation (GIAO) dft_opt->dft_nmr dft_tddft TD-DFT for UV-Vis dft_opt->dft_tddft dft_opt->comp_geom dft_freq->comp_vib dft_nmr->comp_nmr dft_tddft->comp_uv validation Model Validation comp_geom->validation comp_vib->validation comp_nmr->validation comp_uv->validation

References

Comparative analysis of ligands for efficient Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction's success is critically dependent on the choice of phosphine ligand, which influences reaction efficiency, substrate scope, and conditions.[2] This guide provides a comparative analysis of commonly employed ligands, supported by experimental data, to assist in ligand selection and reaction optimization.

The choice of ligand is crucial for promoting the desired reductive elimination step in the catalytic cycle and suppressing side reactions.[1] Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, are among the most successful classes of ligands for this transformation.[3] Other important classes include the Josiphos and cataCXium families of ligands.

Quantitative Performance Comparison of Ligands

The performance of various ligands is often evaluated using model reactions. The data presented below summarizes the efficacy of several prominent ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine. This reaction serves as a useful benchmark for comparing ligand performance under standardized conditions.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene1006942[3]
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*2[3]
BrettPhos Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
CyPF-tBu (Josiphos) Pd(OAc)₂NaOtBuToluene10024High Turnover**0.005-1[4][5]
cataCXium® A Pd(OAc)₂NaOtBuToluene10024>99***0.1

*Yield range reported for the coupling of aryl bromides with various amines.[3] **High turnover numbers reported for the coupling of aryl chlorides with primary amines.[4][5] ***Quantitative conversion reported for the coupling of chlorobenzene with aniline.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Product Product Ar-Pd(II)-NHR'R''(L)->Product Reductive Elimination Product->Pd(0)L Regeneration (Ar-NR'R'')

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Ligand_Screening_Workflow Workflow for High-Throughput Ligand Screening A Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) A->B C Dispense Reagents into Vial Array B->C D Reaction Execution (Heating & Stirring) C->D E Work-up (Quenching & Extraction) D->E F Analysis (GC or LC-MS) E->F G Identify Optimal Ligand F->G

Figure 2: Workflow for High-Throughput Ligand Screening.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination reaction, including a specific example for the high-yielding reaction using the XPhos ligand and a general protocol for high-throughput ligand screening.

Protocol 1: Buchwald-Hartwig Amination using XPhos Ligand [3]

This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.

  • Materials:

    • 4-chlorotoluene (1 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • XPhos (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene (5 mL)

    • Anhydrous, degassed solvent is crucial for optimal results.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

    • Add 4-chlorotoluene, morpholine, and toluene via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C with stirring for 6 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General High-Throughput Ligand Screening [2]

This protocol allows for the rapid and parallel evaluation of multiple ligands.

  • Materials:

    • Aryl halide (e.g., 4-chlorotoluene)

    • Amine (e.g., morpholine)

    • Palladium precursor (e.g., Pd(OAc)₂)

    • A library of phosphine ligands

    • Base (e.g., K₃PO₄)

    • Solvent (e.g., dioxane)

    • Internal standard for GC or LC-MS analysis

    • 96-well reaction block or similar parallel synthesis equipment

  • Procedure:

    • Prepare stock solutions of the aryl halide, amine, palladium precursor, and internal standard in the chosen solvent.

    • Dispense an aliquot of each stock solution into the reaction vials.

    • Add a different phosphine ligand to each vial.

    • Add the base to each vial.

    • Seal the reaction block and place it on a heating/stirring plate.

    • Heat the reaction block to the desired temperature and stir for the specified time.[2]

    • Cool the reaction block to room temperature and quench the reactions with water.[2]

    • Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.[2]

    • Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[2]

Concluding Remarks

The selection of an appropriate ligand is a critical parameter for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands such as XPhos, RuPhos, Josiphos-type ligands, and cataCXium A have demonstrated broad utility and high catalytic activity.[5][6][7] The choice of ligand is often dependent on the specific substrates being coupled.[8] For instance, BrettPhos has shown excellent performance in the amination of aryl mesylates and the selective monoarylation of primary amines with aryl chlorides.[4] The provided data and protocols offer a starting point for researchers to identify the optimal ligand and reaction conditions for their specific synthetic challenges. High-throughput screening methods can be invaluable for rapidly optimizing these parameters.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4-methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety and logistical information for 4-methoxy-N-phenylaniline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following guidance is based on the known hazards of structurally similar aniline compounds.

Hazard Summary and Personal Protective Equipment

This compound is anticipated to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[1][2][3][4] Therefore, adherence to stringent safety protocols is essential. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specification Purpose
Eye Protection Chemical safety goggles or glasses with side shields.[4][5]To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[5][6]To prevent skin contact.
Respiratory Protection A NIOSH-approved dust mask or respirator.[4][5]To prevent inhalation of dust particles.
Body Protection Long-sleeved lab coat and closed-toe shoes.To provide general protection against accidental spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure risk and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Required Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer the Chemical don_ppe->weigh_transfer conduct_experiment Perform the Experimental Procedure weigh_transfer->conduct_experiment decontaminate Decontaminate Work Surfaces and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Chemical Waste in a Labeled, Sealed Container decontaminate->dispose_waste doff_ppe Doff PPE in the Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[4][5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary PPE as outlined in the table above and inspect for any damage.

    • Gather all required laboratory equipment and reagents for the experiment.

  • Handling:

    • Put on all required personal protective equipment before handling the chemical.

    • Carefully weigh and transfer the solid this compound, avoiding the creation of dust.

    • Conduct the experiment, maintaining awareness of potential hazards.

    • Avoid eating, drinking, or smoking in the work area.[1][3][4]

  • Cleanup:

    • Upon completion of the experiment, decontaminate all work surfaces and equipment.

    • Collect all chemical waste, including any contaminated disposables, in a clearly labeled and sealed container.[2][3]

  • Disposal:

    • Dispose of the chemical waste through an approved waste disposal company.[3] Do not pour waste down the drain.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3][4]
Spill Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For large spills, contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.